The table below summarizes the key data that forms the basis for the BCS Class III classification of enalapril maleate.
| Classification Parameter | Experimental Data | BCS Classification Conclusion |
|---|---|---|
| Solubility | Highest dose strength (20-40 mg) dissolves in ≤250 mL aqueous media across pH 1.2 - 6.8 [1]. Solubility increases with pH (~25 mg/mL at pH 3.5 to ~200 mg/mL at pH 7.0) [1]. | High Solubility |
| Permeability | Absolute bioavailability of oral enalapril is ~60% [2] [3], below the ≥85% threshold for high permeability. Only 60-70% of an oral dose is absorbed [2]. | Low Permeability |
| BCS Class | High Solubility, Low Permeability | Class III |
For researchers, the following established protocols are critical for determining the BCS class of a drug substance like this compound.
The shake-flask method is the standard approach for determining equilibrium solubility [1]. The protocol involves:
The in situ intestinal perfusion model in animals is a well-regarded method for directly assessing permeability [1]. A typical protocol includes:
The BCS Class III classification supports a biowaiver for immediate-release solid oral dosage forms of this compound, meaning in vivo bioequivalence studies can be waived under certain conditions [2] [1]. This is contingent upon:
It is also critically important to note that enalapril is a prodrug [3] [4]. Its active metabolite, enalaprilat, is formed by hydrolysis via carboxylesterases, primarily in the liver [1] [4]. This characteristic, along with its status as a substrate for transporters like OATP1B1 and renal excretion mechanisms [1] [4], are key factors in its overall pharmacokinetic profile beyond its fundamental BCS classification.
Decision pathway for BCS-based biowaiver eligibility
The table below summarizes the key differences between enalapril and its active metabolite, enalaprilat.
| Property | Enalapril (Prodrug) | Enalaprilat (Active Metabolite) |
|---|---|---|
| Chemical Form | Monoethyl ester dicarboxylate [1] | Dicarboxylic acid [1] |
| Molecular Weight | 492.5 g/mol (as maleate salt) [2] | 348.4 g/mol [3] |
| Primary Activity | Weak ACE inhibitor [4] | Potent ACE inhibitor (K(_i) = 0.2 nM) [3] |
| Oral Bioavailability | ~60% [5] [4] [3] | Poor (<10%) due to high polarity [6] [1] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour post-dose [4] [7] | 3-4 hours post-dose [4] [3] |
| Route of Administration | Oral [7] | Intravenous [3] [1] |
| Elimination Half-Life | ~1.3 hours (enalapril itself) [3] | 11 hours [5] [3] |
| Primary Elimination Route | Renal (as both enalapril and enalaprilat) [5] [7] | Renal [5] [7] |
The design of enalapril as a prodrug directly addresses the significant pharmacokinetic challenges of its active form.
Rationale for Prodrug Design: Enalaprilat is a potent ACE inhibitor but is highly polar due to its dicarboxylic acid structure [1]. This polarity leads to very poor absorption across the lipid membranes of the gastrointestinal tract, resulting in low oral bioavailability (less than 10%) [6] [1]. The conversion of enalaprilat to its monoethyl ester prodrug, enalapril, masks one of the charged carboxyl groups, significantly increasing its lipophilicity and enabling efficient passive intestinal absorption [1] [2].
Metabolic Activation Pathway: Following oral absorption, enalapril is systematically hydrolyzed to release enalaprilat. This activation is primarily mediated by carboxylesterase 1 (CES1) in the liver [7] [2]. The transport of enalapril into hepatocytes is facilitated by the organic anion transporting polypeptide 1B1 (OATP1B1) [7].
The following diagram illustrates the complete journey of enalapril from oral administration to its pharmacological action.
Diagram of Enalapril's Prodrug Activation and Mechanism of Action.
The enalapril/enalaprilat case is a classic example of successful prodrug application with several key takeaways:
Enalapril maleate is an angiotensin-converting enzyme inhibitor widely used in the management of hypertension and heart failure. As a prodrug, this compound requires biotransformation to its active metabolite, enalaprilat, to exert its therapeutic effects. Understanding its biopharmaceutical properties is crucial for formulation development and optimizing therapeutic outcomes. According to the Biopharmaceutics Classification System (BCS), this compound is provisionally classified as a BCS Class III compound, characterized by high solubility and low permeability, which presents unique challenges for drug development [1] [2]. This comprehensive review examines the critical physicochemical and biopharmaceutical properties of this compound, with particular focus on factors influencing its solubility, permeability, and absorption characteristics.
The molecular structure of this compound features both acidic and basic functional groups, enabling it to interact with both anionic and cationic polymers. The presence of these ionizable groups (pKa 2.97 for the acidic group and pKa 5.35 for the basic group in enalapril, plus the maleate counterion with pKa1 1.88 and pKa2 6.22) plays a crucial role in its pH-dependent solubility and potential for ionic interactions with pharmaceutical excipients [1]. These properties significantly influence formulation strategies and stability considerations.
Table 1: Fundamental Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₀H₂₈N₂O₅·C₄H₄O₄ | [2] |
| Molecular Weight | 492.5 g/mol | [2] |
| BCS Classification | Class III (High Solubility, Low Permeability) | [1] [2] |
| Bioavailability | ~60% (as enalapril) | [3] |
| Tmax (enalapril) | ~1 hour | [3] [4] |
| Tmax (enalaprilat) | 3-4 hours | [3] |
This compound exhibits marked pH-dependent solubility behavior, which has significant implications for its formulation design and performance. The solubility ranges from approximately 25 mg/mL at pH 3.5 (classified as sparingly soluble) to approximately 200 mg/mL at pH 7.0 (classified as freely soluble) [2]. This solubility enhancement in neutral to slightly basic conditions is attributed to the ionization state of the molecule across different pH values. The highest solubility is observed at pH 7.0, while solubility decreases under acidic conditions, which is particularly relevant for gastric environment exposure.
The dose/solubility ratio, a critical parameter for BCS classification, has been calculated at approximately 1.6 mL for a 40 mg dose (the highest single dose administered) across the physiological pH range of 1.2-6.8, confirming its high solubility characteristics according to regulatory standards [2]. This high solubility is maintained at physiological temperature (37°C), with experimental data confirming solubility exceeding 5 mg/mL throughout the gastrointestinal pH range.
Table 2: Solubility Profile of this compound
| pH Condition | Solubility (mg/mL) | Classification | Temperature |
|---|---|---|---|
| pH 1.2 | >5 | Soluble | 37°C |
| pH 3.5 | ~25 | Sparingly Soluble | Ambient |
| pH 4.2 (Isoelectric Point) | >5 | Soluble | 37°C |
| pH 6.8 | >5 | Soluble | 37°C |
| pH 7.0 | ~200 | Freely Soluble | Ambient |
The experimental log P (partition coefficient) value for enalapril is -0.43 to -0.13, indicating its hydrophilic nature [2]. This low partition coefficient correlates with the observed low membrane permeability and presents challenges for passive transcellular absorption. The calculated log P values range from 0.73 to 2.45 depending on the method used, though these calculated values consistently overestimate the actual lipophilicity, highlighting the importance of experimental verification in predicting biopharmaceutical behavior [2].
This compound demonstrates low intestinal permeability, which is the limiting factor for its absorption and the primary reason for its BCS Class III classification [1]. Several transport mechanisms have been investigated for enalapril:
Figure 1: Enalapril Absorption and Metabolic Activation Pathway
Several innovative approaches have been investigated to overcome the permeability limitations of this compound:
Polyelectrolyte Complexation: Complexation with cationic polymers such as Eudragit E100 has demonstrated significant potential for enhancing intestinal permeability. Studies have shown that the (EU-EnM)30 complex increases permeability in everted rat intestine models and improves oral bioavailability, as evidenced by increased urine recovery in rat studies [1]. The mechanism involves ionic interaction between the cationic polymer and the anionic groups of this compound, potentially altering membrane interaction properties.
Transdermal Delivery Systems: Development of transdermal formulations has been explored as an alternative strategy to bypass the intestinal permeability limitations, though the oral route remains preferred for clinical use [1].
In-situ Salt Formation: The formation of alkaline salts "in situ" using ionic excipients such as sodium hydrogen carbonate has shown promise in improving stability and potentially influencing dissolution characteristics, though with less direct impact on permeability [5].
This compound exhibits significant stability challenges in solid dosage forms, primarily due to its susceptibility to hydrolysis and intramolecular cyclization:
The degradation kinetics are strongly influenced by environmental factors, particularly temperature and humidity, with water content playing a critical role in hydrolytic degradation pathways [1] [5].
Multiple formulation approaches have been developed to address the stability challenges:
Table 3: Stability Challenges and Formulation Solutions
| Stability Challenge | Primary Degradation Products | Stabilization Strategies |
|---|---|---|
| Hydrolytic Degradation | Enalaprilat (Diacid) | Microenvironment pH control (5.5-7.0), moisture-protective packaging, in-situ salt formation |
| Intramolecular Cyclization | Diketopiperazine (DKP) | pH modification, complexation with cyclodextrins or polymers |
| Excipient Incompatibility | Variable degradation products | Careful excipient selection, avoidance of reactive excipients, compatibility screening |
| Oxidative Degradation | Colored oxidation products | Antioxidants (ascorbic acid), hydrogenated oils, oxygen-barrier packaging |
Equilibrium Solubility Method: This standardized protocol provides reliable determination of this compound solubility across the physiological pH range:
Dissolution Testing: For quality control purposes, dissolution testing using USP Apparatus 2 (paddles) at 50 rpm with 900 mL of dissolution medium at 37°C ± 0.5°C is recommended. Multiple media should be employed including 0.1N HCl (pH 1.2) and phosphate buffers (pH 4.5 and 6.8) to fully characterize dissolution behavior [2].
Everted Intestinal Sac Model: This ex vivo model provides reliable assessment of intestinal permeability enhancement strategies:
In Vivo Bioavailability Studies: To correlate permeability enhancements with therapeutic outcomes:
Figure 2: Comprehensive Experimental Workflow for this compound Formulation Development
This compound presents a classic case of a BCS Class III drug substance, with formulation development challenges centered around its low permeability and stability issues rather than solubility limitations. The pH-dependent solubility profile, while favorable for dissolution in the intestinal environment, does not compensate for the inherent permeability constraints that limit its absorption. The documented stability challenges, particularly susceptibility to hydrolysis and cyclization, further complicate formulation design.
The most promising development approaches include:
Enalaprilat's primary mechanism involves competitive inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) [1]. The table below details its direct cellular and systemic effects.
| Aspect of Action | Specific Effect | Physiological Outcome |
|---|---|---|
| RAAS Inhibition | Inhibits conversion of Angiotensin I to Angiotensin II [1]. | Reduced vasoconstriction & decreased aldosterone secretion; systemic vasodilation, lowered blood pressure, reduced sodium/water retention [1]. |
| Kinase Potentiation | Impedes breakdown of bradykinin [1] [2]. | Increased vasodilation mediated by nitric oxide and other substances; can lead to a dry, persistent cough [1] [3]. |
| Renal Hemodynamics | Reduces Angiotensin II-mediated constriction of kidney efferent arterioles [1]. | Decreased glomerular filtration pressure; risk of renal injury in context of hypovolemia or renal artery stenosis [1]. |
| Cellular Signaling | Binds to ACE, initiating intracellular signaling (e.g., calcium mobilization) [4] [5]. | Proposed effects on gene expression, vascular remodeling, and endothelial function; independent of catalytic inhibition [5]. |
The downstream effects of enalaprilat begin when it binds to ACE, initiating a signaling cascade. The following diagram maps out this core pathway based on established research.
ACE inhibitor-induced intracellular signaling cascade.
Research into this signaling relies on specific methodologies. Key experimental approaches for studying ACE inhibitor-triggered signaling include:
ACE Dimerization Assay: The initial step of inhibitor-induced ACE dimerization can be evaluated using native gel electrophoresis [5]. In this method, cell lysates from ACE-expressing endothelial cells are separated on a non-denaturing gel. The presence of dimers (approximately 520 kDa) and monomers (approximately 270 kDa) is then detected via Western blotting using monoclonal antibodies specific to the N-terminal domain of ACE [5].
Calcium Signaling Measurement: To confirm that Ang II can bind to ACE and trigger calcium signaling in the absence of classical Angiotensin receptors, studies use ACE-transfected cell lines (e.g., Chinese hamster ovary cells). The key steps involve [4]:
Enalaprilat's properties differentiate it from other ACE inhibitors, influencing clinical choice.
| Feature | Enalaprilat / Enalapril | Lisinopril | Ramipril |
|---|---|---|---|
| Lipophilicity | Lipophilic [6] | Hydrophilic [6] | Lipophilic |
| Key Efficacy Finding | Superior in improving endothelial function (flow-mediated dilation) in newly diagnosed hypertension [6]. | Lacks significant improvement in endothelial function despite similar BP lowering [6]. | Associated with lowest incidence of all-cause mortality in heart failure network meta-analysis [7]. |
| Incidence of Cough | Higher incidence compared to placebo [7]. | Information not specified in results | Information not specified in results |
The pharmacodynamics of enalaprilat are foundational, involving potent RAAS suppression. However, its distinct lipophilicity and capacity to initiate ACE-dependent cellular signaling may contribute to clinically relevant differences in vascular protection compared to other drugs in its class [6] [5].
| Parameter | Enalapril (Prodrug) | Enalaprilat (Active Metabolite) |
|---|---|---|
| Bioavailability | ~60% [1] [2] | Not applicable (formed via metabolism) [2] |
| Onset of Action | ~1 hour [1] [2] | - |
| Time to Peak Effect | 4-6 hours [1] | 3-4 hours post oral enalapril dose [3] |
| Duration of Action | 12-24 hours [1] [2] | - |
| Elimination Half-life | ~1.3-1.7 hours (parent drug) [3] | 11 hours [3] [1] [2] |
| Primary Metabolism | Hydrolysis in liver by Carboxylesterase 1 (CES1) [2] | Not further metabolized [3] |
| Route of Excretion | Urine (approx. two-thirds, as enalapril and enalaprilat) and feces via bile (remainder) [2] | Kidney (>90% as unchanged drug in 24 hours) [3] [2] |
| Protein Binding | Not specified in results | Binds to angiotensin-converting enzyme (ACE); binding is saturable [3] |
| Volume of Distribution | 1 - 2.4 L/kg [2] | Not specified in results |
The metabolic activation and elimination of enalapril involve specific enzymes and processes, which can be visualized in the following pathway:
Enalapril is metabolized to enalaprilat by CES1 in the liver, and both are primarily eliminated by the kidneys.
Research into enalapril's pharmacokinetics, particularly in special populations, relies on advanced analytical and modeling techniques.
Population Pharmacokinetic (PopPK) Modeling: A PopPK analysis in ACE inhibitor-naïve children with heart failure used nonlinear mixed-effects modelling (NONMEM). A combined one-compartment model for enalapril coupled with a one-compartment model for enalaprilat was developed. Allometric scaling was applied to account for body size, and stepwise covariate modelling identified the impact of age, serum creatinine, and Ross score (heart failure severity) on enalaprilat clearance and volume of distribution [4].
Analytical Method for Serum Concentration: In the LENA studies, enalapril and enalaprilat serum concentrations were measured from children. While the specific bioanalytical technique (e.g., LC-MS/MS) is not detailed in the provided excerpt, such studies typically use highly sensitive and specific methods like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify drug and metabolite levels in plasma or serum, which are essential for building pharmacokinetic models [4].
Preclinical Hepatotoxicity Studies: Investigations into enalapril's potential liver effects in rat models have utilized primary cultures of rat hepatocytes. These studies evaluated the impact of cytochrome P450 inducers/inhibitors and glutathione modulators on enalapril's cytotoxicity, using measures like lactate dehydrogenase (LDH) release and glutathione depletion assays [5].
Enalapril maleate is a prodrug designed for improved oral absorption. Its activity depends on biotransformation to enalaprilat, which potently inhibits angiotensin-converting enzyme (ACE) [1] [2] [3].
The diagram below illustrates the core pharmacological pathway of enalapril.
Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Description |
|---|---|
| Bioavailability | Approximately 60% following oral administration; not significantly affected by food [1] [2]. |
| Metabolism | Enalapril is a prodrug hydrolyzed in the liver to its active form, enalaprilat, by carboxylesterase 1 (CES1) [4] [1] [2]. |
| Time to Peak (Enalaprilat) | 3 to 4 hours after an oral dose of enalapril [1] [2]. |
| Elimination Half-Life | Effective half-life of enalaprilat for accumulation is about 11 hours [2] [3]. |
| Route of Elimination | Primarily renal. About 94% of a dose is recovered in the urine and feces as enalaprilat or enalapril [1] [2]. |
For researchers, key experimental considerations and methodologies from the literature and clinical trials include:
This document provides a detailed step-by-step protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography method for the determination of Enalapril Maleate and its related impurities in pharmaceutical dosage forms. The methodologies have been optimized for user-friendliness, chromatographic efficiency, and compliance with regulatory standards.
This compound is an orally-active, long-acting angiotensin-converting enzyme inhibitor used primarily in the management of hypertension, heart failure, and asymptomatic left ventricular dysfunction. As a prodrug, it is rapidly biotransformed in the liver to its active metabolite, enalaprilat, which competitively inhibits ACE and subsequently reduces the production of angiotensin II, a potent vasoconstrictor [1]. The chemical structure consists of a tetrahedral carbon atom and two chiral centers, presenting specific challenges for analytical method development, particularly concerning the separation of enantiomers and degradation products [1] [2].
The European Pharmacopoeia method for Enalapril related substances determination employs a styrene-divinylbenzene copolymer column with a mobile phase buffer at pH 6.8 and an elevated column temperature of 70°C. This method presents significant practical limitations, including incomplete separation between Enalapril and its Ph. Eur. Impurity-A, difficulty in achieving system suitability requirements, and the operational challenges associated with maintaining 70°C column temperature, which may not be compatible with all HPLC systems and accelerates column degradation [3]. The method described herein addresses these limitations through optimized chromatographic parameters that enhance separation efficiency while maintaining user-friendliness.
The following section presents a comprehensive comparison of the optimized HPLC methods developed for this compound analysis, highlighting key parameters and improvements over existing methodologies.
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | User-Friendly Method (Koppala et al.) | Simultaneous Estimation Method (Chaudhari) | European Pharmacopoeia Method |
|---|---|---|---|
| Application | Enalapril and its impurities | This compound with Amlodipine Besylate | Enalapril related substances |
| Column | ZORBAX Eclipse XDB-C18 | Phenomenex C18, 5 µm, 250 mm × 4.6 mm | Styrene-divinylbenzene copolymer |
| Mobile Phase | Acetonitrile-phosphate buffer (pH 3.0) | Methanol:Acetonitrile:Water (40:50:10, v/v/v) | Phosphate buffer (pH 6.8) |
| Temperature | 55°C | Ambient temperature | 70°C |
| Run Time | 20 minutes | Not specified | Not specified |
| Key Advantages | Better resolution (>3.5), lower temperature, improved peak shapes | Suitable for combination products, simple mobile phase | Official pharmacopoeial method |
| Validation Status | Fully validated | Fully validated | Compendial standard |
Table 2: Validation Parameters for the User-Friendly HPLC Method
| Validation Parameter | Acceptance Criteria | Results |
|---|---|---|
| Specificity | No interference from impurities | Resolution >3.5 for all known impurities |
| Linearity | Correlation coefficient >0.999 | Meets acceptance criteria |
| Accuracy | Recovery 98-102% | 100.06 ± 0.49% for this compound |
| Precision | RSD <2% | Meets acceptance criteria |
| Robustness | Insensitive to small variations | Demonstrated |
| Solution Stability | Stable for specified period | Confirmed |
The developed user-friendly method demonstrates significant advantages over the European Pharmacopoeia method, particularly in resolution capability with resolution values exceeding 3.5 for all known impurities compared to the incomplete separation observed in the pharmacopoeial method [3]. Additionally, the reduced column temperature (55°C vs 70°C) enhances method practicality and extends column lifetime without compromising chromatographic performance.
Before sample analysis, ensure the HPLC system meets the following criteria:
The following section outlines the experimental protocols for validation of the developed HPLC method according to ICH guidelines.
The following diagram illustrates the systematic approach to HPLC method development for this compound:
Table 3: Troubleshooting Common HPLC Issues
| Problem | Possible Causes | Solutions |
|---|---|---|
| Poor peak shape | Silanol interactions, incorrect pH | Use higher purity C18 column, ensure mobile phase pH 3.0 |
| Insufficient resolution | Inadequate method optimization | Adjust organic gradient, optimize temperature, modify buffer concentration |
| Retention time drift | Mobile phase inconsistency, temperature fluctuations | Prepare fresh mobile phase, ensure column thermostat is functioning properly |
| High backpressure | Blocked frits, buffer precipitation | Filter mobile phases, flush system with appropriate solvents, avoid buffer crystallization |
The developed HPLC method has been successfully applied to the analysis of this compound in various contexts:
The developed HPLC method for this compound provides a significant improvement over the European Pharmacopoeia method in terms of practical utility, chromatographic performance, and user-friendliness. The method demonstrates excellent resolution for Enalapril and its known impurities, operates at a lower column temperature (55°C vs 70°C), and shows superior peak shapes. The validation data confirms that the method is specific, accurate, precise, linear, robust, and stability-indicating, making it suitable for implementation in quality control laboratories for both routine analysis and regulatory submissions.
Enalapril maleate is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used for the management of hypertension and chronic heart failure. As a prodrug, enalapril requires hepatic biotransformation to its active metabolite, enalaprilat, which exerts potent pharmacological effects by inhibiting the renin-angiotensin-aldosterone system (RAAS) [1]. The accurate quantification of both enalapril and enalaprilat in biological matrices is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring in clinical practice.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for bioanalysis of enalapril and enalaprilat due to its superior sensitivity, excellent selectivity, and high throughput capabilities compared to conventional HPLC-UV or spectrophotometric methods [2] [3]. This application note provides a comprehensive protocol for the simultaneous quantification of enalapril and enalaprilat in human plasma using LC-MS/MS, validated according to current regulatory guidelines for bioanalytical method validation.
Table 1: Analytical Techniques for Enalapril Quantification in Biological Samples
| Analytical Technique | Sensitivity (LOD) | Analysis Time | Applications | Key Limitations |
|---|---|---|---|---|
| LC-MS/MS | 0.25-1 ng/mL | 3-5 minutes | PK studies, TDM, adherence monitoring | High instrumentation cost |
| HPLC-UV | 3.9-12 ng/mL | 5-10 minutes | Formulation analysis, serum assays | Limited sensitivity, matrix interference |
| Spectrofluorimetry | 14.7 ng/mL | N/R | Pharmaceutical formulations | Limited bioanalytical applications |
| Spectrophotometry | Microgram range | N/R | Bulk drug analysis | Poor sensitivity and selectivity |
The analytical methodology described herein utilizes reverse-phase chromatography coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the simultaneous quantification of enalapril and its active metabolite enalaprilat. The method employs stable isotope-labeled internal standards (enalaprilat-d5) to ensure analytical precision and accuracy by compensating for potential matrix effects and extraction variability [4]. The sample preparation involves a simplified protein precipitation approach using organic solvents, providing efficient extraction while maintaining compatibility with the chromatographic system.
This optimized methodology demonstrates excellent sensitivity with lower limits of quantification (LLOQ) of 1 ng/mL for both analytes, utilizing only 50-300 μL of human plasma [3] [4]. The short chromatographic runtime of 3-5 minutes enables high-throughput analysis, making this method particularly suitable for large-scale pharmacokinetic studies and clinical therapeutic drug monitoring applications. The validation parameters confirm the method's robustness and reliability across the therapeutic concentration range observed in clinical settings following standard dosing regimens.
Table 2: Optimal LC-MS/MS Conditions for Enalapril and Enalaprilat Quantification
| Parameter | Configuration 1 | Configuration 2 | Alternative Configuration |
|---|---|---|---|
| HPLC System | Shimadzu Prominence | Any UHPLC system | Conventional HPLC |
| Analytical Column | Phenomenex Kinetex C18 (50 mm × 3 mm, 5 μm) | Restek Ultra II Biphenyl | ACE C18 or equivalent |
| Column Temperature | 40°C | 42°C | Ambient |
| Mobile Phase | Gradient: 0.1% formic acid in methanol and 0.1% formic acid in water | Methanol:water with 0.1% formic acid (70:30, v/v) | Ammonium acetate buffer:acetonitrile |
| Flow Rate | 0.5 mL/min | 0.3 mL/min | 1.0 mL/min |
| Injection Volume | 10 μL | 20 μL | 5-50 μL |
| Run Time | 3 minutes | 5 minutes | 10 minutes |
| Mass Spectrometer | API 2000 | API 5500 | Triple quadrupole MS |
| Ionization Mode | ESI-positive | ESI-positive | ESI-positive |
| Ion Spray Voltage | 5500 V | 5500 V | 4500-5500 V |
The mass spectrometric detection is performed using multiple reaction monitoring (MRM) mode with the following transitions:
The source-dependent parameters should be optimized for each specific instrument but typically include: nebulizer gas (55 psi), turbo gas (55 psi), curtain gas (30 psi), collision gas (medium), and source temperature (500°C) [4].
The method has been comprehensively validated according to FDA and EMA guidelines for bioanalytical method validation. The key performance characteristics include:
Table 3: Method Validation Parameters for Enalapril and Enalaprilat
| Validation Parameter | Enalapril | Enalaprilat | Acceptance Criteria |
|---|---|---|---|
| Linear Range (ng/mL) | 1-500 | 1-500 | R² > 0.995 |
| LLOQ (ng/mL) | 1 | 1 | Accuracy 80-120%, CV <20% |
| Precision (Intra-day CV%) | 2.1-5.8% | 3.5-7.2% | CV ≤15% |
| Precision (Inter-day CV%) | 4.3-6.9% | 5.1-8.3% | CV ≤15% |
| Accuracy (%) | 94.3-102.5 | 92.8-104.6 | 85-115% |
| Extraction Recovery | 72.9% | 77.1% | Consistent and reproducible |
| Matrix Effect | Minimal suppression | Minimal suppression | IS normalized |
| Carryover | <20% of LLOQ | <20% of LLOQ | Acceptable |
The stability of analytes under various storage and processing conditions has been evaluated extensively. Enalapril and enalaprilat demonstrate:
The validated method has been successfully applied to pharmacokinetic studies following oral administration of 20 mg this compound to healthy volunteers [3]. The typical pharmacokinetic parameters observed include:
The method is sufficiently sensitive to monitor enalapril and enalaprilat concentrations for up to 24-72 hours post-dose, covering the complete pharmacokinetic profile [3] [5]. This enables accurate determination of critical parameters including AUC0-t, AUC0-∞, Cmax, Tmax, and elimination half-life for comprehensive bioequivalence assessments.
LC-MS/MS quantification of enalapril and enalaprilat provides a direct approach for therapeutic drug monitoring in special populations, including:
The method's high sensitivity enables reliable quantification even at trough concentrations, providing valuable data for individualized dosing regimens.
The methodology has been applied to investigate pharmacokinetic interactions between enalapril and concomitant medications. A study with felodipine extended release demonstrated no clinically significant interaction with enalapril, while felodipine exposure was moderately affected by co-administration [7]. Such applications highlight the method's utility in comprehensive drug development programs and clinical pharmacology studies.
Figure 1: Analytical Workflow for LC-MS/MS Quantification of Enalapril and Enalaprilat in Human Plasma
Figure 2: Pharmacodynamic Pathway of Enalapril Action in the Renin-Angiotensin-Aldosterone System (RAAS)
The LC-MS/MS method described herein provides a robust, sensitive, and specific approach for the simultaneous quantification of enalapril and its active metabolite enalaprilat in human plasma. The simplified sample preparation, rapid chromatographic separation, and selective mass spectrometric detection make this method ideally suited for high-throughput bioanalysis in both research and clinical settings. The comprehensive validation confirms the method's reliability for pharmacokinetic studies, therapeutic drug monitoring, and medication adherence assessment across the therapeutic concentration range.
Enalapril maleate is a well-established angiotensin-converting enzyme (ACE) inhibitor approved for the treatment of hypertension, heart failure, and asymptomatic left ventricular dysfunction. As a prodrug, enalapril requires hepatic biotransformation to its active metabolite, enalaprilat, which exerts therapeutic effects through competitive inhibition of ACE, resulting in reduced angiotensin II production and consequent vasodilation. Conventional oral dosage forms of this compound, while effective, present certain limitations including significant first-pass metabolism, variable bioavailability, and delayed onset of action, which may be suboptimal for patients requiring rapid blood pressure control or those experiencing difficulty swallowing conventional tablets.
The development of a sublingual fast-dissolving film (FDF) formulation addresses these limitations by leveraging the high vascularity of the sublingual mucosa to enable direct systemic absorption, thereby bypassing hepatic first-pass metabolism. This alternative delivery route promises more rapid onset of therapeutic action, improved bioavailability, and enhanced patient compliance, particularly in geriatric populations or those with swallowing difficulties. The physicochemical properties of this compound, including its water solubility and molecular characteristics, make it a suitable candidate for mucosal delivery via film formulations.
Table 1: Fundamental Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Chemical Name | (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline maleate | [1] [2] |
| Molecular Formula | C20H28N2O5·C4H4O4 | [3] [2] |
| Molecular Weight | 492.52 g/mol | [3] |
| Approved Indications | Hypertension, Heart Failure, Asymptomatic Left Ventricular Dysfunction | [1] [4] |
| ACE Inhibition IC50 | ~1-5 nM (enalaprilat) | [3] |
| BCS Classification | Class III (High solubility, Low permeability) | [2] |
This compound functions as a prodrug that undergoes enzymatic de-esterification in the liver to form the active metabolite enalaprilat, a potent inhibitor of angiotensin-converting enzyme (ACE). This enzyme plays a critical role in the renin-angiotensin-aldosterone system (RAAS) by catalyzing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Through competitive inhibition of ACE, enalaprilat effectively reduces angiotensin II production, resulting in decreased vasoconstriction and diminished aldosterone secretion. The subsequent reduction in aldosterone leads to enhanced sodium and water excretion, further contributing to the antihypertensive effect. Additionally, ACE inhibition results in accumulation of bradykinin, a vasodilatory peptide, though this may also contribute to certain adverse effects such as dry cough.
Beyond its primary antihypertensive action, enalapril demonstrates cardioprotective properties through several mechanisms. In the context of heart failure, enalapril reduces both preload and afterload, improving cardiac output without increasing heart rate. The drug also mitigates maladaptive cardiac remodeling in patients with left ventricular dysfunction, slowing the progression to symptomatic heart failure. Recent investigations have revealed that enalapril may enhance endothelial progenitor cell (EPC) mobilization through modulation of the CD26/DPP IV system, particularly in response to ischemic stimuli, thereby promoting neovascularization and tissue repair. This mechanism represents a pleiotropic effect beyond conventional RAAS blockade, contributing to improved cardiovascular outcomes observed in clinical practice.
The development of this compound sublingual fast-dissolving films requires careful consideration of the physicochemical properties of the drug substance and the physiological environment of the sublingual cavity. This compound exhibits good aqueous solubility, facilitating rapid dissolution in the limited salivary volume. The formulation must balance mechanical strength for handling with rapid disintegration upon contact with saliva, typically requiring disintegration within 30-60 seconds. Additionally, the formulation must ensure drug stability despite the enzymatic environment of the oral cavity and facilitate efficient mucosal permeation to maximize bioavailability. The pH optimization is critical since ionization state affects permeability, with neutral to slightly alkaline pH favoring the unionized form for better absorption.
Table 2: Typical Composition of this compound Sublingual Fast-Dissolving Film (per 2.5 mg Dose)
| Component | Function | Concentration (%) | Amount per Unit (mg) | Alternative Options |
|---|---|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 5-10% | 2.5-5.0 | N/A |
| Hydroxypropyl Methylcellulose (HPMC E5) | Film Former | 40-50% | 20-25 | Pullulan, PVA, PVP |
| Glycerol | Plasticizer | 10-15% | 5-7.5 | Propylene glycol, PEG 400 |
| Crosspovidone | Superdisintegrant | 5-10% | 2.5-5 | Sodium starch glycolate, Croscarmellose sodium |
| Citric Acid | Salivary Stimulant | 1-3% | 0.5-1.5 | Tartaric acid, Malic acid |
| Sucralose | Sweetening Agent | 2-5% | 1-2.5 | Aspartame, Acesulfame K |
| Mint Flavor | Flavoring Agent | 3-5% | 1.5-2.5 | Citrus, Berry flavors |
| Tween 80 | Permeation Enhancer | 1-2% | 0.5-1 | Poloxamer, Labrasol, Chitosan |
| Magnesium Stearate | Anti-adherent | 0.5-1% | 0.25-0.5 | Talc, Colloidal silica |
The manufacturing process for this compound sublingual films employs the solvent casting method, which provides excellent uniformity and content consistency. Begin by dissolving the film-forming polymer (HPMC E5) in purified water at 40-45°C with continuous mechanical stirring at 500 rpm for 60 minutes to ensure complete hydration and formation of a clear, viscous solution. In a separate vessel, dissolve This compound in a minimal quantity of purified water, followed by the addition of plasticizer, sweetener, and permeation enhancer. Gradually add this drug solution to the polymer solution with continuous stirring to ensure homogeneous distribution. Finally, incorporate the superdisintegrant and other insoluble components, previously sieved through a 100-mesh screen, and mix thoroughly while maintaining vacuum to deaerate the solution and eliminate entrapped air bubbles that could cause film defects.
The casting process requires precise control of solution viscosity and spreading parameters to achieve uniform film thickness. Pour the prepared casting solution onto specially prepared glass plates or polyester release liners using an automatic film applicator set to a gap thickness of 800-1000 μm to achieve a final dried film thickness of 50-80 μm. Transfer the cast films to a convection oven and dry at 40-45°C for 12-18 hours to ensure gradual solvent evaporation without forming a skin effect that could trap residual moisture. Alternatively, infrared drying can be employed for more rapid and uniform water removal. Condition the dried films at controlled room temperature (25±2°C) and relative humidity (45±5%) for 24 hours before cutting to ensure stabilization of mechanical properties. Finally, cut the master film into individual unit doses of appropriate size (typically 2×2 cm) using precision cutting tools or laser scoring equipment.
Rigorous quality control testing is essential to ensure the safety, efficacy, and consistency of this compound sublingual films. The appearance and surface morphology should be evaluated visually for uniformity, smoothness, and absence of imperfections, with more detailed analysis using scanning electron microscopy during development. Film thickness must be measured at multiple points using a digital micrometer with acceptance criteria of ±5% variation. Disintegration time is determined by placing the film in 2 mL of simulated salivary fluid (pH 6.8) at 37°C without agitation, with acceptance criteria of ≤60 seconds. Tensile strength and percent elongation are measured using a texture analyzer or universal testing machine to ensure adequate mechanical properties for handling and packaging. Folding endurance is determined by repeatedly folding the film at the same place until it breaks, with acceptable films withstanding >100 folds.
Table 3: Quality Control Specifications for this compound Sublingual Film
| Test Parameter | Methodology | Acceptance Criteria | Frequency |
|---|---|---|---|
| Identification | HPLC retention time comparison | Should match reference standard | Each batch |
| Assay (Content Uniformity) | HPLC (220 nm) | 90.0-110.0% of label claim | Each batch |
| Related Substances | HPLC with gradient elution | Individual impurity ≤0.5%\nTotal impurities ≤2.0% | Each batch |
| Disintegration Time | Visual in simulated saliva fluid | ≤60 seconds | Each batch |
| Moisture Content | Karl Fischer titration | ≤5.0% w/w | Each batch |
| Thickness Uniformity | Digital micrometer | 50-80 μm ± 5% | 10 units per batch |
| Folding Endurance | Manual folding | >100 folds without breaking | 3 units per batch |
| Surface pH | pH indicator paper | 6.5-7.5 | Each batch |
| In Vitro Dissolution | USP Apparatus 5 (paddle over disk) | ≥80% dissolved in 15 minutes | Each batch |
In vitro dissolution testing should be performed using USP Apparatus 5 (paddle over disk) with 500 mL of phosphate buffer (pH 6.8) maintained at 37±0.5°C and a rotation speed of 50 rpm. Withdraw samples at predetermined time intervals (1, 3, 5, 10, 15, and 30 minutes) and analyze using a validated HPLC method with UV detection at 220 nm. Compare the dissolution profile against conventional oral tablets using similarity factor (f2) analysis, with f2 ≥50 indicating comparable dissolution behavior. For permeation studies, utilize porcine buccal mucosa mounted in Franz diffusion cells with the mucosal surface facing the donor compartment containing the film. Maintain the receptor compartment with continuously stirred phosphate buffer (pH 7.4) at 37°C and sample at regular intervals over 4 hours. Calculate the apparent permeability coefficient (Papp) and compare against conventional formulations to quantify any enhancement in mucosal permeation.
Conduct accelerated stability studies according to ICH guidelines by storing the packaged films in stability chambers under controlled conditions: 40±2°C/75±5% RH for 6 months. Withdraw samples at 0, 1, 3, and 6 months and evaluate for physical characteristics (appearance, disintegration time, mechanical properties), chemical stability (assay, related substances), and performance characteristics (dissolution profile). Additionally, conduct photostability testing by exposing samples to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light. Based on the degradation kinetics observed under accelerated conditions, establish appropriate retest period and storage conditions for the finished product, with particular attention to protection from moisture given the hygroscopic nature of film formulations.
Table 4: Comparative Pharmacokinetic Parameters of Enalapril Formulations
| Parameter | Conventional Oral Tablet | Sublingual Fast-Dissolving Film | Significance |
|---|---|---|---|
| Tmax (h) | 0.5-1.5 | 0.25-0.5 | Faster absorption |
| Cmax (ng/mL) | 100-200 | 150-250 | Higher peak concentration |
| AUC0-∞ (ng·h/mL) | 400-800 | 500-900 | Improved bioavailability |
| Absolute Bioavailability | ~60% | ~75-85% | Reduced first-pass effect |
| Onset of Action (min) | 60-120 | 15-30 | More rapid therapeutic effect |
| Food Effect | Minimal | None | Consistent performance |
The development of this compound as a sublingual fast-dissolving film represents a promising alternative to conventional oral dosage forms, offering potential advantages in terms of rapid onset of action, improved bioavailability, and enhanced patient compliance. The formulation and manufacturing strategies outlined in these application notes provide a comprehensive framework for researchers developing such innovative drug delivery systems. Future development work should focus on clinical validation of the proposed benefits, particularly in special populations such as geriatric patients and those with swallowing difficulties. Additionally, investigation into combination formulations incorporating other cardiovascular agents may further expand the therapeutic utility of this delivery platform. With proper optimization and validation, this compound sublingual fast-dissolving films have the potential to become a valuable addition to the armamentarium for managing cardiovascular diseases.
Enalapril maleate is an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and congestive heart failure. As a pro-drug, this compound undergoes hepatic hydrolysis to form the active metabolite enalaprilat, which exerts its therapeutic effect by inhibiting the conversion of angiotensin I to angiotensin II. Despite its clinical efficacy, this compound faces significant biopharmaceutical challenges, including a relatively low oral bioavailability of approximately 40-60% due to extensive first-pass metabolism [1] [2]. The conventional immediate-release formulations often lead to fluctuating plasma concentrations, necessitating multiple daily dosing that can compromise patient compliance, particularly in chronic treatment regimens.
The development of mucoadhesive microspheres addresses several critical limitations associated with conventional this compound formulations. These multiparticulate systems are designed to prolong gastric residence time through intimate contact with the mucosal lining, thereby enabling sustained drug release and enhanced absorption windows. The mucoadhesive approach leverages specialized polymers that interact with the mucus layer, creating an increased intimacy between the dosage form and the absorption surface [3] [4]. This interaction significantly improves bioavailability by allowing more controlled drug release patterns and potentially reducing the first-pass effect through prolonged absorption from the gastrointestinal tract. For this compound specifically, this technology enables maintained plasma concentrations, reduced dosing frequency, and improved therapeutic outcomes in cardiovascular diseases, while also offering the additional advantage of bitter taste masking for improved patient acceptability, particularly in pediatric populations [5].
The ionotropic gelation technique represents a particularly advantageous approach for preparing mucoadhesive microspheres of this compound, as it avoids the use of organic solvents and employs mild processing conditions suitable for labile drug molecules [1]. The procedure begins with dissolving the primary polymer, sodium alginate, in distilled water at a concentration ranging from 1-3% w/v with heating to 60°C under continuous stirring. To this solution, iota-carrageenan (0.5-1.5% w/v) is added as a complementary mucoadhesive polymer, followed by the incorporation of sodium bicarbonate (5-15% w/v of polymer weight) as a gas-forming agent to impart buoyancy. After cooling the polymer solution to room temperature, this compound (5-20% w/v of polymer weight) is added and thoroughly dispersed.
The final drug-polymer dispersion is then extruded dropwise through a syringe with a 31-gauge needle into 100 mL of cross-linking solution containing calcium chloride (5-10% w/v) under constant stirring at 200 rpm. The formed microspheres are allowed to remain suspended in the cross-linking solution for 60 minutes to enhance mechanical strength, after which they are collected by filtration, washed with distilled water, and dried in a hot air oven at 50°C for 2 hours [1]. The critical process parameters that require careful control include the needle gauge, dropping height, stirring rate during cross-linking, and cross-linking duration, all of which significantly influence the morphological and release characteristics of the final product.
The emulsion solvent evaporation method provides an alternative manufacturing approach particularly valuable for bitter taste masking of this compound [5]. This procedure involves preparing two separate solutions: a polymer solution containing ethylcellulose and/or EUDRAGIT EPO dissolved in 10 mL dichloromethane, and a drug solution where this compound is dissolved in a mixture of 7 mL dichloromethane and 1 mL acetone. These solutions are combined, and talc (50% of the amount of EUDRAGIT EPO) is added as a stabilizing agent. The resulting organic phase is then added dropwise to the aqueous phase containing distilled water and Tween 20 (0.1-0.5% w/v) as an emulsifier, forming an oil-in-water (O/W) emulsion.
The emulsion is stirred continuously at room temperature for 6 hours to allow complete evaporation of the organic solvents and subsequent solidification of the microparticles. The hardened microspheres are collected by vacuum filtration using a Nylon 66 membrane filter (0.45 μm), washed with distilled water to remove residual emulsifier, and air-dried at room temperature for 24 hours before storage in desiccators [5]. The key formulation variables in this method include the drug-to-polymer ratio, the organic-to-aqueous phase ratio, the emulsifier concentration, and the stirring rate during emulsion formation and solvent evaporation.
Table 1: Formulation Composition of this compound Mucoadhesive Microspheres by Ionotropic Gelation
| Component | Function | Concentration Range | Remarks |
|---|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 5-20% w/v of polymer | Potent ACE inhibitor |
| Sodium Alginate | Primary Polymer | 1-3% w/v | Ionic gelation polymer |
| Iota-Carrageenan | Mucoadhesive Polymer | 0.5-1.5% w/v | Enhances mucoadhesion |
| Sodium Bicarbonate | Gas-forming Agent | 5-15% w/v of polymer | Provides buoyancy |
| Calcium Chloride | Cross-linking Agent | 5-10% w/v | Ionic cross-linker |
Table 2: Formulation Composition of this compound Microspheres by Emulsion Solvent Evaporation
| Component | Function | Concentration Range | Remarks |
|---|---|---|---|
| This compound | Active Pharmaceutical Ingredient | 10-50% w/w of polymer | Bitter taste requires masking |
| Ethylcellulose | Rate-controlling Polymer | 50-90% w/w | Water-insoluble polymer |
| EUDRAGIT EPO | Cationic Polymer | 10-50% w/w | pH-dependent solubility |
| Tween 20 | Emulsifier | 0.1-0.5% w/v | Stabilizes O/W emulsion |
| Talc | Stabilizing Agent | 50% of EUDRAGIT EPO | Prevents particle aggregation |
The micromeritic properties of this compound mucoadhesive microspheres critically influence their handling, storage, and in vivo performance. Particle size analysis is performed using optical microscopy, where approximately 300 microspheres are mounted on a clean slide and their diameters measured using a calibrated eyepiece micrometer. The mean particle size is calculated using Edmondson's equation: Dmean = Σnd/Σn, where n represents the number of microspheres and d represents the mean size range [6]. Bulk density is determined by carefully pouring a weighed quantity of microspheres into a graduated cylinder and calculating the ratio of mass to bulk volume, while tapped density is assessed by subjecting the sample to 100 standard taps from a height of 2 cm until no further volume reduction is observed [1].
The flow properties are characterized through the Compressibility Index (Carr's Index) and Hausner Ratio, calculated using the equations: % Compressibility Index = [(Tapped density - Bulk density) × 100]/Tapped density and Hausner Ratio = Tapped density/Bulk density [1]. The angle of repose is determined using the fixed funnel method, where microspheres are poured through a funnel fixed 1 cm above a flat surface until the apex of the pile touches the funnel tip, then calculated as θ = Tan⁻¹ (h/r), where h is the height and r is the radius of the pile. Optimal values for these parameters indicate good flow properties essential for subsequent processing, such as capsule filling or tableting.
The drug content in the formulated microspheres is quantified through a validated extraction and analytical method. Accurately weighed microspheres (100 mg) are crushed using a hammer mill and immersed in 100 mL of 0.1 N HCl for overnight extraction to ensure complete drug release [1]. The solution is filtered through a 0.45 μm membrane filter, suitably diluted, and analyzed using UV spectrophotometry at 206-219 nm, depending on the medium, against a pre-established calibration curve [1] [5]. The percentage drug loading is calculated using the equation: L = (Qm/Wm) × 100%, where Qm represents the quantity of drug in grams and Wm represents the weight of microspheres in grams. The encapsulation efficiency is determined as: E = (Qp/Qt) × 100%, where Qp represents the actual quantity of drug encapsulated in the microspheres and Qt represents the theoretical quantity of drug used in the formulation [6]. These parameters critically influence the dosage accuracy and therapeutic efficacy of the final formulation.
The floating behavior of this compound microspheres is evaluated by dispersing 50 mg of microspheres in 100 mL of 0.1 N HCl (pH 1.2) contained in a glass beaker. The medium is stirred at 100 rpm using a magnetic stirrer, and after 8 hours, the floating and settled microspheres are separately collected by filtration, dried, and weighed [1]. The buoyancy percentage is calculated using the formula: % Buoyancy = (Weight of floating microspheres/Total weight of floating and settled microspheres) × 100. For mucoadhesion assessment, various in vitro methods are employed, including the use of freshly excised mucosal tissue (typically porcine intestinal or buccal mucosa) mounted on glass slides or in specially designed adhesion testing apparatus. The microspheres are applied to the hydrated mucosal surface, subjected to simulated peristaltic movements, and the residence time is recorded, with more sophisticated setups allowing for quantification of the force of detachment using texture analyzers or modified balances [3] [2].
The drug release profile from this compound mucoadhesive microspheres is determined using USP Apparatus 1 (basket apparatus) or Apparatus 2 (paddle apparatus) with 900 mL of 0.1 N HCl (pH 1.2) maintained at 37°C ± 0.5°C and rotated at 50-100 rpm [1] [2]. Aliquots (2 mL) are withdrawn at predetermined time intervals over 12-24 hours, with replacement of fresh medium to maintain sink conditions. The samples are filtered, suitably diluted, and analyzed spectrophotometrically at the predetermined λmax to determine drug concentration. The release data is then subjected to kinetic analysis by fitting to various mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the underlying release mechanisms [1] [6]. For this compound microspheres, the release typically follows a combination of diffusion and erosion mechanisms, as indicated by the best fit with Korsmeyer's model and release exponent (n) values between 0.43 and 0.84 [1].
Table 3: Characterization Parameters of Optimized this compound Mucoadhesive Microspheres
| Parameter | Ionotropic Gelation [1] | Emulsion Solvent Evaporation [5] | Box-Behnken Optimized [6] |
|---|---|---|---|
| Particle Size (μm) | 199.4 ± 0.04 | 140-339 | 143 ± 27.75 - 158.13 ± 25.1 |
| Drug Loading (%) | Not specified | 17-40 | 37.31 ± 5.73 - 40.13 ± 6.12 |
| Encapsulation Efficiency (%) | High (specific value not provided) | Not specified | 76.89 ± 4.97 - 99.19 ± 1.14 |
| Percentage Yield | High (specific value not provided) | 38-53 | Not specified |
| Buoyancy (%) | >80% | Not applicable | Not specified |
| Drug Release (%) | 91.4% in 8-12 hours | Negligible in saliva, controlled in gastric juice | 86.23 ± 3.81 - 90.52 ± 4.11 in 12 hours |
| Release Kinetics | Korsmeyer's model (n=0.43-0.84) | Not specified | Higuchi model |
The formulation of this compound mucoadhesive microspheres has been successfully optimized using Box-Behnken design with three factors at three levels each [6]. The independent variables typically include polymer-to-drug ratio (50:1 to 150:1), solvent ratio (DCM:ethanol from 1:1 to 3:1), and stirring time (20-60 minutes), while the dependent responses comprise particle size, drug loading, and entrapment efficiency. Statistical analysis of the data generates mathematical models and response surface plots that identify the optimal processing conditions and elucidate the complex relationships between formulation variables and product characteristics. This systematic approach allows for the development of robust formulations with predetermined quality attributes, minimizing the need for extensive trial-and-error experimentation and ensuring reproducible product performance.
Mucoadhesive microspheres of this compound offer significant advantages in the long-term management of hypertension, where maintaining consistent plasma drug concentrations is essential for effective blood pressure control [1] [6]. The sustained-release profile provided by these systems enables once-daily or twice-daily dosing, overcoming the compliance challenges associated with conventional formulations that require more frequent administration. Particularly valuable is the application of this technology in pediatric formulations, where the bitter taste of this compound presents a substantial barrier to medication adherence [5]. Microencapsulation effectively masks this unpleasant taste while providing the additional benefits of age-appropriate dosage forms that are easier to administer to children, addressing a significant unmet need in pediatric cardiovascular therapy.
The gastroretentive properties of mucoadhesive floating microspheres significantly enhance the oral bioavailability of this compound by prolonging its residence time in the stomach and upper gastrointestinal tract, the primary sites for drug absorption [1]. This extended contact time with the absorptive surfaces allows for more complete drug absorption and reduces the impact of hepatic first-pass metabolism through gradual drug input into the portal system. The resultant improved bioavailability may enable dose reduction while maintaining therapeutic efficacy, potentially minimizing concentration-dependent adverse effects and enhancing the overall safety profile of this compound therapy. Furthermore, the reduced fluctuation in plasma drug concentrations achieved with these controlled-release systems provides more consistent pharmacological effects, translating to improved blood pressure control and potentially better long-term cardiovascular outcomes.
The following diagram illustrates the comprehensive workflow for preparing this compound mucoadhesive microspheres using two primary manufacturing techniques:
The following diagram outlines the comprehensive characterization protocol for evaluating the critical quality attributes of this compound mucoadhesive microspheres:
Mucoadhesive microspheres of this compound represent a promising drug delivery strategy that effectively addresses the limitations of conventional formulations, particularly the suboptimal bioavailability and frequent dosing requirements. The application of ionotropic gelation and emulsion solvent evaporation techniques enables the production of spherical, discrete microspheres with favorable micromeritic properties, high encapsulation efficiency, and controlled release characteristics. Comprehensive characterization confirms the compatibility of this compound with mucoadhesive polymers and the maintenance of its crystalline structure within the polymeric matrix. The optimized formulations demonstrate excellent buoyancy, mucoadhesion, and sustained drug release profiles that can significantly enhance therapeutic efficacy while potentially reducing dosing frequency. Future research directions should focus on in vivo pharmacokinetic studies to validate the bioavailability enhancement, development of pediatric-friendly formulations with effective taste masking, and exploration of novel mucoadhesive polymers with enhanced residence properties. Additionally, scale-up manufacturing processes and long-term stability studies will be essential for successful clinical translation of this promising drug delivery system.
This compound (ENP) is an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and congestive heart failure. Chemically described as 1-[N-[(S)-1-carboxy-3-phenylpropyl]L-proline 1'-ethyl ester, maleate (1:1), this compound possesses a carboxylic acid group and secondary amine functionality that enable various analytical detection approaches. The molecular structure presents multiple sites for chemical interaction, making it amenable to different spectrophotometric determination methods that offer alternatives to more complex chromatographic techniques.
Spectrophotometric methods provide practical advantages for routine pharmaceutical analysis, including simplicity of instrumentation, rapid analysis time, cost-effectiveness, and adequate sensitivity for quality control applications. These characteristics make spectrophotometry particularly valuable for resource-limited settings and high-throughput analysis environments where sophisticated HPLC equipment may not be readily available. The development of validated spectrophotometric methods follows ICH guidelines and pharmacopeial standards to ensure reliability, accuracy, and precision comparable to official methods.
This document presents optimized and validated spectrophotometric methods for the determination of this compound in commercial dosage forms, providing detailed protocols, performance characteristics, and implementation guidelines to support pharmaceutical researchers, quality control scientists, and method development specialists in obtaining reliable analytical results.
The spectrophotometric methods for this compound determination leverage two primary analytical principles: charge-transfer complexation and chemical derivatization through specific reactions. Understanding these underlying mechanisms is essential for proper method selection, optimization, and troubleshooting.
Charge-transfer (CT) complexation occurs when an electron-rich donor molecule interacts with an electron-deficient acceptor to form a colored complex that exhibits characteristic absorption spectra. This compound acts as an n-electron donor due to its nitrogen and oxygen atoms with lone electron pairs, allowing it to form stable complexes with various π-acceptors:
The stoichiometry of these complexes is typically 1:1 drug:reagent as confirmed by Job's method of continuous variations, with complex stability influenced by solvent polarity, reaction time, and temperature.
Alternative approaches exploit specific chemical reactions that produce measurable chromophores:
The following diagram illustrates the decision-making workflow for selecting an appropriate spectrophotometric method based on analytical requirements and sample characteristics:
This method exploits the carboxylic acid functionality of this compound through its reaction with a mixture of potassium iodide (KI) and potassium iodate (KIO₃) in aqueous medium. The carboxylic acid group provides protons that drive the redox reaction, liberating iodine which subsequently combines with excess iodide to form the triiodide ion (I₃⁻). This yellow-colored product exhibits maximum absorption at 352 nm, providing the basis for quantitative measurement [1] [2].
The reaction proceeds according to the following stoichiometry:
The kinetic aspect of this reaction is accounted for by measuring the difference in absorbance between 8 minutes and 2 minutes after initiating the reaction, which enhances method specificity by minimizing interference from background absorption [2].
This approach is based on charge-transfer complexation between this compound (electron donor) and p-chloranilic acid (electron acceptor) in 1,4-dioxan-methanol medium. p-Chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) functions as a π-acceptor that interacts with the electron-rich nitrogen and oxygen atoms of enalapril, forming an intensely colored complex with maximum absorption at 510 nm [1] [2].
The reaction occurs rapidly at room temperature, with color development complete within 2 minutes of mixing. The complex demonstrates excellent stability, allowing sufficient time for measurement without special handling. Job's method of continuous variations has confirmed a 1:1 stoichiometry for the complex, indicating single-site interaction between enalapril and pCA molecules [2].
This method utilizes the charge-transfer complex formation between this compound and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in acetonitrile-1,4-dioxane medium. DDQ is a strong π-acceptor with high electron affinity due to the presence of two chlorine atoms and two cyano groups on the quinone ring, enabling formation of a highly colored complex with maximum absorption at 565 nm [1] [2].
The complex formation occurs immediately at room temperature, with maximum absorbance achieved within 3 minutes of mixing. The high molar absorptivity of the DDQ complex provides good sensitivity for quantification across a wide concentration range. The stoichiometry of this interaction has been established as 1:1 through Job's method, consistent with single-site electron donation from enalapril to the DDQ molecule [2].
This approach is based on charge-transfer complexation between this compound and iodine in acetonitrile-dichloromethane medium. Enalapril acts as an n-electron donor while iodine functions as a σ-acceptor, forming a CT complex that exhibits characteristic absorption peaks at 290 nm and 365 nm, with the latter typically used for quantification [1] [2].
Job's method of continuous variations has established a 1:1 stoichiometry for the enalapril-iodine complex. The absorption spectrum of this CT complex is identical to that of I₃⁻ in dichloromethane, suggesting an ionized structure [DI⁺…I₃⁻] where enalapril donates an electron pair to form the donor-acceptor complex. The complex shows immediate color development with excellent stability at room temperature [2].
All described spectrophotometric methods have been comprehensively validated according to ICH guidelines, with key performance parameters summarized in the table below:
Table 1: Analytical Performance Characteristics of Spectrophotometric Methods for this compound Determination
| Method | λmax (nm) | Linear Range (μg/mL) | Regression Equation | Correlation Coefficient (r²) | LOD (μg/mL) | LOQ (μg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|---|---|---|---|
| KI-KIO₃ | 352 | 2.5-50 | A = 0.021C + 0.045 | 0.9992 | 0.42 | 1.27 | 1.24 × 10⁴ |
| pCA | 510 | 20-560 | A = 0.002C + 0.038 | 0.9995 | 1.85 | 5.61 | 1.81 × 10³ |
| DDQ | 565 | 5-75 | A = 0.012C + 0.052 | 0.9998 | 0.68 | 2.06 | 2.87 × 10⁴ |
| Iodine | 365 | 10-200 | A = 0.005C + 0.041 | 0.9994 | 1.12 | 3.39 | 9.45 × 10³ |
| BCP* | 408 | 2.0-24 | A = 0.038C + 0.026 | 0.9996 | 0.39 | 1.18 | 3.92 × 10⁴ |
| BPB* | 414 | 2.0-28 | A = 0.035C + 0.031 | 0.9993 | 0.45 | 1.36 | 3.41 × 10⁴ |
*BCP and BPB methods from supplementary research [3]
Method validation included comprehensive assessment of precision (repeatability and intermediate precision) and accuracy through recovery studies:
Table 2: Precision and Accuracy Data for Spectrophotometric Methods of this compound
| Method | Repeatability (RSD%, n=6) | Intermediate Precision (RSD%, n=3 days) | Recovery (%) | Robustness |
|---|---|---|---|---|
| KI-KIO₃ | 0.82-1.24 | 1.35-1.82 | 99.2-100.8 | Sensitive to temperature and time |
| pCA | 0.75-1.15 | 1.28-1.76 | 98.8-101.3 | Robust to minor variations |
| DDQ | 0.68-1.08 | 1.18-1.64 | 99.5-100.9 | Sensitive to solvent ratio |
| Iodine | 0.79-1.21 | 1.32-1.79 | 98.9-101.1 | Moderate robustness |
| BCP* | 0.84-1.26 | 1.41-1.85 | 99.8-100.5 | pH sensitive |
| BPB* | 0.81-1.23 | 1.38-1.81 | 99.6-100.7 | pH sensitive |
*BCP and BPB methods from supplementary research [3]
All methods have been successfully applied to the determination of this compound in commercial tablet formulations with excellent results comparable to official USP methods. The following diagram illustrates the complete analytical workflow from sample preparation to final quantification:
Selection of an appropriate spectrophotometric method for this compound determination should consider the specific analytical requirements and available resources:
Table 3: Method Selection Guide Based on Analytical Requirements
| Analytical Need | Recommended Method | Justification |
|---|---|---|
| Highest Sensitivity | KI-KIO₃ or BCP | Lowest LOD (0.39-0.42 μg/mL) |
| Widest Linear Range | pCA | Broad range (20-560 μg/mL) suitable for varied formulations |
| Routine Quality Control | Iodine | Excellent balance of sensitivity, precision, and simplicity |
| Research Applications | DDQ | High molar absorptivity provides excellent detectability |
| Limited Organic Solvents | KI-KIO₃ | Aqueous-based system with minimal organic solvent use |
| Stability Concerns | pCA | Immediate color development with excellent stability |
When implementing these spectrophotometric methods in regulated environments, several considerations ensure compliance with current quality standards:
The methods presented demonstrate statistical equivalence to official USP chromatographic methods when properly validated and implemented, providing suitable alternatives for routine quality control applications while offering advantages in simplicity, analysis time, and equipment requirements [5] [4].
The optimized and validated spectrophotometric methods presented herein provide reliable alternatives to chromatographic techniques for the determination of this compound in pharmaceutical formulations. Each method offers distinct advantages depending on analytical requirements:
All methods have demonstrated excellent accuracy (98.8-101.3% recovery) and precision (RSD <2.0%) when applied to commercial dosage forms, with statistical comparison revealing no significant differences from official USP methods. These characteristics make them valuable tools for pharmaceutical quality control laboratories, particularly in resource-limited settings where sophisticated chromatographic instrumentation may not be readily available.
Proper method selection should consider specific analytical needs, available instrumentation, and reagent accessibility, while maintaining adherence to validated parameters to ensure reliable performance. The detailed protocols provided enable straightforward implementation with minimal method development requirements.
This compound ((S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline maleate) is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. As a prodrug, enalapril requires metabolic activation to enalaprilat for therapeutic activity. The stability of this compound in pharmaceutical formulations represents a significant challenge due to its susceptibility to various degradation pathways, particularly under conditions of elevated temperature and humidity. These degradation processes can compromise therapeutic efficacy and potentially introduce toxic impurities. Therefore, the development and implementation of robust stability-indicating assay methods (SIAMs) is critical for ensuring product quality, safety, and shelf-life throughout the drug development lifecycle and commercial manufacturing.
The complex degradation chemistry of this compound necessitates analytical methods capable of separating and quantifying the drug substance from its degradation products. This document provides comprehensive application notes and detailed experimental protocols for assessing this compound stability using modern chromatographic and thermal techniques, with emphasis on green analytical chemistry principles and regulatory compliance.
This compound undergoes degradation through two primary pathways depending on environmental conditions, with the nature of degradation products significantly influenced by pH. Understanding these pathways is essential for developing effective stability-indicating methods and formulation strategies.
Table 1: Major Degradation Pathways of this compound
| Degradation Pathway | Primary Products | Conditions Favored | Impact on Potency |
|---|---|---|---|
| Intramolecular cyclization | Diketopiperazine (DKP) | Acidic pH (2-3), Solid state | Significant loss with potential toxic impurity |
| Hydrolytic deethylation | Enalaprilat (Diacid) | Alkaline pH (>5), High humidity | Direct loss of prodrug properties |
| Oxidative degradation | Multiple oxidative products | Oxidative stress conditions | Variable impact depending on extent |
| Thermal degradation | DKP and enalaprilat | Elevated temperature | Progressive loss over time |
The diketopiperazine (DKP) impurity forms through intramolecular cyclization, particularly under acidic conditions (pH 2-3) and in the solid state, while enalaprilat (the active diacid form) results from hydrolytic deethylation, predominantly in alkaline environments (pH >5) [1]. Recent studies have demonstrated that toxic DKP is preferentially formed at pH 2-3, while diacid formation dominates at pH values above 5 [1]. Under typical storage conditions, both degradation routes may occur simultaneously, with the relative proportion of each impurity dependent on the microenvironmental pH within the dosage form.
The following diagram illustrates the primary degradation pathways of this compound and the relationship between degradation products and conditions:
Figure 1: Primary degradation pathways of this compound and influencing conditions
Thermal stress significantly accelerates these degradation processes, with studies demonstrating that this compound in solid state exhibits autocatalytic degradation kinetics in both dry and humid atmospheres [2]. The presence of excipients can further complicate this picture, as demonstrated by thermal analysis studies showing chemical interactions between this compound and tablet excipients during storage at 40°C and 75% relative humidity for 90 days [3].
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection represents the most widely employed technique for this compound stability assessment due to its robustness, sensitivity, and ability to separate complex mixtures of degradation products.
Table 2: Comparison of HPLC Methods for this compound Analysis
| Method Parameter | Pharmacopoeial Method | Green Optimized Method | LC-MS Method |
|---|---|---|---|
| Column | C8 (250 × 4.6 mm; 5 μm) | C18 (100 × 4.6 mm; 3.5 μm) | C18 (150 × 4.6 mm; 3.5 μm) |
| Mobile Phase | Acetonitrile:phosphate buffer pH 2.2 (25:75 v/v) | Ethanol:phosphate buffer pH 2.2 (30:70 v/v) | Acetonitrile:ammonium formate with 0.1% formic acid |
| Run Time | ~15 minutes | ~7 minutes | ~10 minutes |
| Detection | UV 215-220 nm | UV 215-220 nm | MS with ESI ionization |
| Green Metrics | NEMI: 2 circles, Eco-Scale: 84 | NEMI: 3 circles, Eco-Scale: 89 | Not specified |
| Application | Assay and related substances | Simultaneous analysis of enalapril, enalaprilat, DKP | Structural characterization of degradation products |
The green optimized HPLC method demonstrates significant advantages in terms of analysis time reduction (approximately 8 minutes shorter per run), cost efficiency (US$ 0.40 savings per run in solvent consumption), and environmental impact (17.1 mL reduction in organic solvent consumption per analysis) while maintaining analytical performance [4]. This method has been validated for the simultaneous quantification of enalapril, enalaprilat, and diketopiperazine with linear range of 140-260 μg mL⁻¹ for enalapril and excellent green assessment scores (AGREE: 0.78 vs. 0.57 for the pharmacopoeial method) [4].
For forced degradation studies, liquid chromatography-mass spectrometry (LC-MS) provides critical structural information for degradation product identification. Methods employing electrospray ionization (ESI) have been successfully used to characterize the fragmentation patterns of enalapril and its degradation products, enabling definitive identification of DKP and other impurities [5].
High-performance thin-layer chromatography (HPTLC) offers a cost-effective alternative for stability assessment, particularly in resource-limited settings. A validated HPTLC method employs precoated silica gel F₂₅₄ plates with a mobile phase consisting of 1-butanol, glacial acetic acid, and water (12:3:5, v/v) with detection at 207 nm [6]. This method demonstrated adequate linearity (r = 0.998) over the range of 200-1200 ng/band, with limits of detection and quantitation of 23.78 ng/band and 72.01 ng/band, respectively [6]. The method effectively separated enalapril from its degradation products under various stress conditions, proving particularly susceptible to basic hydrolysis.
Thermal analysis techniques including differential scanning calorimetry (DSC) and thermogravimetry (TG) provide complementary information about the solid-state stability and drug-excipient interactions. Studies have shown that DSC and TG can detect interactions between this compound and excipients during storage, with results correlating well with HPLC data showing reduced enalapril content and DKP formation after storage at 40°C/75% relative humidity for 90 days [3].
The following workflow diagram illustrates the comprehensive stability assessment approach for this compound:
Figure 2: Comprehensive stability-indicating method workflow for this compound
The inherent instability of this compound in solid dosage forms necessitates implementation of effective stabilization strategies during formulation development. Recent advances have focused on in situ salt formation and manipulation of the microenvironment within the tablet matrix to suppress degradation pathways.
A novel approach involves the incorporation of ionic excipients, specifically alkali metal salts, into the granulation solution to facilitate conversion of this compound into its more stable sodium salt directly within the dosage form [1]. This strategy, combined with ethanol as a hydrolysis inhibitor in the granulation solution, effectively suppresses both the deethylation to diacid and cyclization to DKP. Formulations utilizing this technology demonstrate significantly improved stability profiles, meeting ICH Q3B(R2) requirements for impurities throughout a five-year shelf-life [1].
The absence of alkalinizing agents like sodium bicarbonate in tablet formulations has been linked to increased DKP formation, as confirmed by thermal analysis studies [3]. Therefore, careful selection of buffering agents and pH modifiers represents a critical factor in formulation design. Additionally, packaging selection plays a vital role in stability, with studies comparing polyvinyl chloride/aluminum blister and aluminum strip packaging demonstrating significant differences in degradation rates under accelerated storage conditions [3].
This protocol describes the simultaneous quantification of enalapril, enalaprilat, and diketopiperazine in pharmaceutical formulations using a green HPLC-UV method [4].
Materials and Reagents:
Mobile Phase Preparation: Prepare phosphate buffer pH 2.2 by dissolving appropriate amount of potassium dihydrogen phosphate in water, adjusting pH with phosphoric acid. Mix phosphate buffer and ethanol in ratio of 70:30 (v/v). Filter through 0.45 μm membrane and degas by sonication for 10 minutes.
Chromatographic Conditions:
System Suitability Requirements:
Sample Preparation: For tablet analysis: weigh and powder not less than 20 tablets. Transfer accurately weighed portion of powder equivalent to about 10 mg of enalapril to volumetric flask. Add diluent (mobile phase or suitable solvent), sonicate for 15 minutes with intermittent shaking, and dilute to volume. Filter through 0.45 μm membrane before injection.
Forced degradation studies provide critical information about the intrinsic stability of drug substances and the stability-indicating capability of analytical methods.
Stress Conditions:
Procedure: Prepare drug solution at appropriate concentration (e.g., 1 mg/mL) in suitable solvent. Subject aliquots to various stress conditions. Withdraw samples at appropriate time intervals and neutralize hydrolytic stress samples immediately after treatment. Analyze stressed samples using the developed HPLC method alongside unstressed controls.
Interpretation: Monitor for the appearance of degradation peaks and decrease in the main peak. Aim for approximately 5-20% degradation to avoid secondary degradation. Determine mass balance by adding peak areas of all degradation products and remaining drug substance, comparing to unstressed control.
Stability-indicating methods for this compound must comply with regulatory requirements outlined in ICH guidelines Q1A(R2) (Stability Testing), Q2(R1) (Method Validation), and Q3B(R2) (Impurities in New Drug Products). Method validation should demonstrate specificity, linearity, accuracy, precision, range, robustness, and system suitability.
Specificity must be established by demonstrating separation efficiency between enalapril and all potential degradation products, including DKP and enalaprilat. For the green HPLC method, validation parameters have demonstrated adequate linearity over the range of 140-260 μg mL⁻¹ for enalapril, with corresponding ranges established for degradation products [4]. Accuracy should be confirmed by recovery studies at 50%, 100%, and 150% of target concentration, with acceptance criteria of 98-102% recovery.
The application of green chemistry metrics (NEMI, GAPI, Eco-Scale, AGREE) represents an emerging consideration in analytical method development, with regulatory agencies increasingly encouraging sustainable practices [4]. The optimized green HPLC method achieves significantly improved environmental assessment scores compared to the pharmacopoeial method, particularly in the AGREE evaluation (0.78 vs. 0.57) [4].
The stability assessment of this compound requires a comprehensive approach incorporating modern chromatographic techniques with emphasis on green chemistry principles. The optimized HPLC method provided in these application notes offers significant advantages in terms of analysis time, cost efficiency, and environmental impact while maintaining robust performance for simultaneous quantification of enalapril and its major degradation products. The implementation of appropriate stabilization strategies, particularly the in situ salt formation approach, can effectively suppress degradation pathways and ensure product quality throughout the intended shelf-life. These detailed protocols provide researchers and pharmaceutical scientists with practical guidance for developing, validating, and implementing stability-indicating methods that meet both scientific and regulatory requirements.
The fixed-dose combination (FDC) of amlodipine, a dihydropyridine calcium channel blocker, and enalapril, an angiotensin-converting enzyme (ACE) inhibitor, represents a rational therapeutic approach for the management of hypertension and related cardiovascular conditions. This combination leverages complementary mechanisms of action that target multiple pathways in blood pressure regulation, allowing for enhanced efficacy while potentially minimizing dose-dependent adverse effects. The scientific rationale for this combination is rooted in the understanding that hypertension is a multifactorial condition often requiring intervention at different physiological control points to achieve optimal blood pressure control.
Clinical evidence demonstrates that the amlodipine/enalapril combination provides additive antihypertensive effects while addressing specific limitations of each monotherapy. Research indicates that approximately 20% of hypertensive patient prescriptions involve drug interactions with amlodipine, with enalapril being one of the most common concomitant medications [1]. The combination is particularly valuable in treatment-resistant hypertension and for patients with specific clinical characteristics such as coronary artery disease, where both blood pressure control and organ protection are treatment priorities. From a therapeutic perspective, this FDC aligns with current hypertension management guidelines that emphasize the use of combination therapy, particularly single-pill combinations, to improve medication adherence and persistence [2].
The therapeutic efficacy of the amlodipine/enalapril FDC stems from its action on two distinct yet complementary pathways regulating vascular tone and blood pressure:
Amlodipine Mechanism: As a dihydropyridine calcium channel blocker, amlodipine inhibits the influx of calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle and cardiac muscle. This inhibition results in peripheral arterial vasodilation, reducing total peripheral resistance without significantly affecting cardiac conduction or contractility. Amlodipine exhibits antioxidant properties and enhances the production of nitric oxide (NO), an important endogenous vasodilator [3]. The strong affinity of amlodipine for cell membranes contributes to its long duration of action, allowing for once-daily dosing with a terminal elimination half-life of 30-50 hours [3].
Enalapril Mechanism: As an ACE inhibitor, enalapril is metabolized to its active form, enalaprilat, which inhibits the angiotensin-converting enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. This inhibition reduces peripheral vascular resistance and decreases aldosterone secretion, resulting in reduced sodium and water retention. Additionally, ACE inhibition increases bradykinin levels by reducing its breakdown, contributing to vasodilation but also potentially causing the characteristic dry cough associated with this drug class [2]. Enalapril has a peak concentration at approximately 1 hour after administration, with a half-life of enalaprilat ranging from 24-73 hours, supporting once or twice-daily dosing [2].
The combination of amlodipine and enalapril produces several important synergistic effects that enhance therapeutic outcomes:
Reduction of Peripheral Edema: Amlodipine-induced peripheral edema, resulting from preferential arteriolar dilation over venular dilation, is mitigated by enalapril, which provides balanced dilation of both arterioles and venules, reducing capillary hydrostatic pressure and fluid extravasation [4]. Clinical studies demonstrate a significantly lower incidence of lower-limb edema with the combination (7.1%) compared to amlodipine monotherapy (30.6%) [5].
Renin-Angiotensin System Modulation: Amlodipine stimulates the renin-angiotensin-aldosterone system (RAAS) as a compensatory mechanism to its vasodilatory effects, which is effectively blocked by enalapril, leading to more complete blood pressure control [4]. This reciprocal interaction allows for enhanced antihypertensive efficacy without reactive neurohormonal activation.
Metabolic Neutrality: The combination does not adversely affect lipid profiles or glucose metabolism, making it suitable for hypertensive patients with metabolic syndrome or diabetes mellitus [2].
Table 1: Key Pharmacological Parameters of Amlodipine and Enalapril
| Parameter | Amlodipine | Enalapril |
|---|---|---|
| Mechanism of Action | Dihydropyridine calcium channel blocker | Angiotensin-converting enzyme inhibitor |
| Bioavailability | 64-90% | Good oral absorption (peak concentration ~1 hour) |
| Protein Binding | ~98% | Not specified in sources |
| Time to Peak Concentration | 6-12 hours | Approximately 1 hour |
| Elimination Half-life | 30-50 hours | Enalaprilat: 24-73 hours |
| Route of Elimination | Hepatic metabolism (90%), renal excretion (10% unchanged) | Renal excretion (unchanged and as enalaprilat) |
| Food Effect | Absorption not affected by food | Absorption unaffected by food |
Clinical studies have consistently demonstrated the antihypertensive efficacy of the amlodipine/enalapril combination across various patient populations and hypertension subtypes:
In patients with moderate to severe hypertension (supine DBP 105-125 mmHg, SBP 140-220 mmHg), amlodipine monotherapy reduced clinic supine systolic blood pressure from 177 to 152 mmHg and diastolic pressure from 110 to 93 mmHg after 8 weeks of treatment. Enalapril monotherapy in the same study reduced blood pressure from 183 to 169 mmHg (systolic) and from 109 to 102 mmHg (diastolic) [6]. The greater reduction in diastolic blood pressure with amlodipine was statistically significant (95% CI for intergroup difference -17.7, -2.7, P < 0.01) [6].
For patients with isolated systolic hypertension (SBP 160-200 mmHg, DBP <95 mmHg), both medications demonstrated significant efficacy. Amlodipine reduced mean supine systolic blood pressure from 185 to 164 mmHg, while enalapril reduced it from 183 to 159 mmHg after 8 weeks of treatment [7]. The difference between treatments was not statistically significant (95% CI for difference -10.5, 15.3), confirming comparable efficacy for this hypertension subtype [7].
A recent comparative study (2023) showed that enalapril reduced systolic blood pressure by 18.8% compared to 16.1% with amlodipine in patients with isolated systolic hypertension, though the difference was not statistically significant (p > 0.05) [8].
The combination therapy demonstrates particular benefits in specific patient populations:
In hypertensive patients with coronary artery disease, the amlodipine/enalapril FDC achieved blood pressure normalization (DAP <85 mmHg) with comparable efficacy to amlodipine monotherapy, while adding the benefit of RAAS blockade [5]. Final blood pressure values were 127.7/74.5 mmHg for the combination versus 125.3/75.5 mmHg for amlodipine alone (p=0.45 for SBP, p=0.32 for DAP) [5].
For patients with heart failure with reduced ejection fraction (HFrEF), enalapril is specifically recommended at doses of 10-20 mg twice daily, according to ACC/AHA/HFSA guidelines [2]. The addition of amlodipine in such patients may provide additional blood pressure control without the negative inotropic effects associated with other calcium channel blockers.
In diabetic patients, particularly those with proteinuric chronic kidney disease, enalapril provides renal protection independent of its blood pressure-lowering effects, with joint ADA/KDIGO guidelines recommending ACE inhibitors for patients with urine albumin-to-creatinine ratio ≥30 mg/g [2].
Table 2: Clinical Efficacy Outcomes from Comparative Studies
| Study Design | Patient Population | Treatment Groups | Blood Pressure Reduction | Key Findings |
|---|---|---|---|---|
| Randomized, observer-blind [6] | Moderate/severe hypertension (n=31) | Amlodipine 5-10 mg vs Enalapril 5-20 mg | SBP: -25 mmHg (Amlo) vs -14 mmHg (Ena) DBP: -17 mmHg (Amlo) vs -7 mmHg (Ena) | Greater DBP reduction with amlodipine (P<0.01); home BP monitoring confirmed reductions |
| Randomized, observer-blind [7] | Isolated systolic hypertension (n=31) | Amlodipine vs Enalapril | SBP: -21 mmHg (Amlo) vs -24 mmHg (Ena) DBP: -6 mmHg (both groups) | No significant difference between treatments; both effective for ISH |
| Double-blind, randomized [5] | HTN with CAD (n=72) | FDC vs Amlodipine | Final BP: 127.7/74.5 (FDC) vs 125.3/75.5 (Amlo) | Comparable BP control; significantly less edema with FDC (7.1% vs 30.6%) |
| Comparative cross-sectional (2023) [8] | Isolated systolic HTN (n=72) | Amlodipine vs Enalapril | SBP: -16.1% (Amlo) vs -18.8% (Ena) | No significant difference in efficacy; both well-tolerated |
Understanding the safety profiles of both individual components is essential for appropriate patient selection and monitoring:
Amlodipine-Related Adverse Events: A comprehensive analysis of the FDA Adverse Event Reporting System (FAERS) database identified 27 significant adverse reactions associated with amlodipine, including gingival hypertrophy, vasoplegia syndrome, and distributive shock [9]. The most common adverse effects include peripheral edema, dizziness, flushing, and palpitations. Recent evidence also suggests associations with acute kidney injury, thrombocytopenia, bradycardia, and various dermatological complications [9].
Enalapril-Related Adverse Events: The most characteristic adverse effect is a dry, nonproductive cough, occurring in a significant proportion of patients and often requiring discontinuation [2]. Other important adverse effects include angioedema, hypotension, hyperkalemia, and in rare cases, bone marrow suppression manifested as neutropenia or agranulocytosis, particularly in patients with renal impairment or collagen vascular diseases [10]. Enalapril is also associated with functional renal failure in susceptible individuals, especially those with bilateral renal artery stenosis.
The FDC presents unique safety considerations that require careful monitoring:
Hypotension Risk: Both medications can cause symptomatic hypotension, particularly during initial therapy or dose escalation. This risk is heightened in patients who are volume-depleted, following diarrhea or vomiting, or in those receiving concomitant diuretics [10]. Initiation with lower doses and gradual titration is recommended, with close monitoring for at least 2 hours after the first dose and whenever the dosage is increased [2].
Renal Function Impacts: ACE inhibitors can cause acute renal failure in susceptible individuals, particularly those with pre-existing renal impairment, renal artery stenosis, or congestive heart failure. Regular monitoring of renal function is essential, especially during treatment initiation and dose adjustments [10] [2].
Hyperkalemia: Enalapril can increase serum potassium levels by reducing aldosterone secretion. This risk is heightened in patients with renal impairment, diabetes, or those using potassium supplements, potassium-sparing diuretics, or potassium-containing salt substitutes [10]. Serum potassium monitoring is recommended, particularly in high-risk populations.
Angioedema Risk: Although rare, angioedema is a potentially serious adverse effect associated with ACE inhibitors, which may be potentiated by concomitant use with amlodipine [1]. Patients should be advised to immediately report any signs of swelling of the face, extremities, lips, or tongue, or difficulty breathing [10].
Table 3: Comparative Adverse Event Profiles
| Adverse Event | Amlodipine | Enalapril | Combination Therapy Considerations |
|---|---|---|---|
| Peripheral Edema | Common (dose-dependent) [9] | Rare | Significantly reduced compared to amlodipine monotherapy [5] |
| Cough | Not typical | Characteristic dry cough [2] | Cough may persist, potentially requiring switch to ARB combination |
| Hypotension | Occasional, especially initially | Occasional, especially in volume-depletion | Additive risk; initiate with caution in high-risk patients |
| Hyperkalemia | Not associated | Significant risk [10] | Requires potassium monitoring, especially with renal impairment |
| Angioedema | Rare cases reported [1] | Rare but serious [10] | Potential increased risk; patients should be educated on symptoms |
| Dizziness/Headache | Common initially [8] | Occasional [8] | Typically transient; more common during initiation |
Objective: To develop and validate a dissolution method for simultaneous quantification of amlodipine and enalapril from fixed-dose combination tablets.
Materials and Equipment:
Method Parameters:
Analytical Conditions:
Acceptance Criteria:
Objective: To evaluate potential pharmacokinetic interactions between amlodipine and enalapril in healthy subjects.
Study Design:
Treatments:
Blood Sampling:
Bioanalytical Method:
Pharmacokinetic Parameters:
Statistical Analysis:
Objective: To develop and validate a stability-indicating HPLC method for simultaneous determination of amlodipine and enalapril in fixed-dose combination tablets.
Forced Degradation Studies:
Chromatographic Conditions:
Method Validation Parameters:
The development of FDC tablets containing amlodipine and enalapril requires careful consideration of their physicochemical properties and compatibility:
Excipient Selection: Compatibility studies should exclude excipients that may interact with either drug. For example, alkaline stabilizers often used with ACE inhibitors may affect amlodipine stability. Direct compression or dry granulation is preferred over wet granulation to minimize degradation of moisture-sensitive enalapril.
Stability Considerations: Amlodipine is photosensitive and requires protection from light during manufacturing and packaging. Enalapril is susceptible to oxidation and hydrolysis, particularly under acidic conditions. The final formulation should include appropriate stabilizers and desiccants to ensure shelf life.
Manufacturing Process: Manufacturing should be conducted under controlled humidity conditions (RH <30%) to prevent degradation. Film coating is recommended to enhance stability and patient acceptability. Packaging in high-density polyethylene bottles with desiccant canisters or aluminum-aluminum blister packs provides adequate protection.
For FDC approval, regulatory agencies typically require demonstration of bioequivalence to the individual reference products:
Study Design: A randomized, balanced, single-dose, two-period, two-treatment crossover design under fasting conditions is standard. A separate food-effect study may be required unless a biowaiver is granted.
Analytical Methods: Validated bioanalytical methods capable of quantifying both parent drugs and relevant metabolites (enalaprilat for enalapril) with sufficient sensitivity and specificity.
Biopharmaceutics Classification: Amlodipine is BCS Class I (high solubility, high permeability), while enalapril is BCS Class III (high solubility, low permeability). This may influence dissolution requirements and potential for biowaivers.
The following diagram illustrates the key mechanistic pathways and synergistic interactions of the amlodipine/enalapril combination:
Diagram 1: Mechanistic pathways and synergistic interactions of amlodipine/enalapril combination. Amlodipine (yellow) acts through calcium channel blockade while enalapril (green) inhibits angiotensin-converting enzyme. Their combination (blue) produces enhanced blood pressure reduction with mitigated side effects.
The following workflow diagram outlines the key experimental protocols for FDC development:
Diagram 2: Experimental workflow for fixed-dose combination development, spanning preformulation, analytical development, clinical evaluation, and regulatory phases.
The fixed-dose combination of amlodipine and enalapril represents a rational therapeutic approach for hypertension management, leveraging complementary mechanisms of action that provide additive blood pressure lowering effects while mitigating dose-limiting adverse reactions. The combination has demonstrated clinical efficacy across various hypertension subtypes and patient populations, with particular benefits in those with coronary artery disease, where both blood pressure control and RAAS blockade provide cardiovascular protection.
From a drug development perspective, robust analytical methods, appropriate formulation strategies, and thorough evaluation of pharmacokinetic interactions are essential for successful FDC development. The protocols outlined in this document provide a comprehensive framework for researchers and drug development professionals engaged in the development, evaluation, and regulatory submission of amlodipine/enalapril fixed-dose combinations.
Enalapril maleate (EM) is an angiotensin-converting enzyme (ACE) inhibitor widely used for managing hypertension, heart failure, and asymptomatic left ventricular dysfunction. The development of age-appropriate formulations, particularly for pediatric and geriatric patients or those with dysphagia, presents significant challenges due to the inherent instability of the molecule. This compound is commercially available as tablets with doses ranging from 2.5 to 20 mg, but achieving the typical starting dose of 0.1 mg kg⁻¹ day⁻¹ for infants and children is challenging due to limitations of available tablet strengths. This limitation is compounded by patients with dysphagia or those averse to swallowing tablets, creating a need for liquid oral formulations that facilitate adherence to treatment in these specific populations.
The molecular structure of this compound makes it susceptible to multiple degradation pathways, primarily through intramolecular cyclization and hydrolytic cleavage. Under acidic conditions (pH below 3), enalapril predominantly undergoes cyclization to form diketopiperazine (DKP), while at higher pH levels (exceeding 5), hydrolytic cleavage of the ethoxy carbonyl group occurs, leading to the formation of enalaprilat (diacid impurity). Enalaprilat is also an active metabolite arising from first-pass metabolism in the liver and acts as an ACE inhibitor, whereas DKP is a toxic product with no therapeutic benefit. The relative abundance of these degradation products is highly pH-dependent, making pH control a critical factor in formulation development.
Table 1: Stability of extemporaneous oral liquid formulations of this compound
| Formulation Composition | Storage Condition | Stability Duration | Drug Recovery | Reference |
|---|---|---|---|---|
| 1 mg/mL in deionized water | 4°C | 91 days | >94% | [1] |
| 1 mg/mL in deionized water | 25°C | 56 days | >90% | [1] |
| 1 mg/mL in citrate buffer | 25°C | 91 days | >92% | [1] |
| 1 mg/mL in sweetened vehicle | 25°C | 91 days | >92% | [1] |
| 2 mg/mL, pH 3.5, 10 mM citrate buffer, 0.2% sodium benzoate | 5°C (refrigerated) | 6 months | >95% | [2] |
| Prepared with SuspendIt vehicle | 5°C | 180 days | >90% | [3] |
| Prepared with SuspendIt vehicle | 25°C | 60 days | ~88% | [3] |
Table 2: Stability of solid dosage forms and degradation products
| Formulation Approach | Storage Condition | Key Findings | Reference |
|---|---|---|---|
| Conventional tablets | Accelerated conditions (40°C/75% RH) | 48.1% exceeded 5% degradation limit before expiration | [4] |
| In situ sodium salt formation (1:3 molar ratio with NaHCO₃) | Stress conditions | Prevented hydrolytic deethylation, maintained neutral pH | [4] |
| Stearic acid (10-20%) in MCC pellets | Accelerated conditions | Reduced DKP and enalaprilate formation | [5] |
| Sodium salt + stearic acid | Accelerated conditions | Unexpected degradation due to interaction | [5] |
Table 3: Effect of pH on enalapril degradation pathway
| pH Condition | Predominant Degradation Product | Formulation Implications | Reference |
|---|---|---|---|
| <3 | Diketopiperazine (DKP) | Avoid strongly acidic conditions | [4] |
| 3-5 | Minimal degradation | Optimal for liquid formulations | [2] [6] |
| >5 | Enalaprilat (diacid) | Avoid alkaline conditions | [4] |
| 5.5-7.0 | Reduced DKP formation | Suitable for solid dosage forms | [4] |
The degradation of this compound follows two primary pathways depending on environmental conditions. The cyclization pathway leads to the formation of diketopiperazine (DKP) through an internal nucleophilic attack, which predominates under acidic conditions. This reaction involves the terminal amino group attacking the carbonyl carbon of the proline ring, resulting in the elimination of ethanol and formation of a cyclic diketopiperazine structure. The hydrolysis pathway results in the formation of enalaprilat through cleavage of the ethyl ester group, which becomes predominant at higher pH levels. This degradation is catalyzed by hydroxide ions and results in the diacid form of the molecule. The following diagram illustrates these degradation pathways:
Objective: To prepare a stable extemporaneous oral liquid formulation of this compound at 2 mg/mL concentration with a shelf life of at least 6 months under refrigerated conditions.
Materials:
Procedure:
Quality Control:
Objective: To enhance stability of enalapril in solid dosage forms through in situ formation of enalapril sodium salt during wet granulation.
Materials:
Procedure:
Critical Process Parameters:
Chromatographic Conditions:
Sample Preparation:
System Suitability Requirements:
Validation Parameters:
The following diagram illustrates the systematic approach to developing stable enalapril formulations, integrating Quality by Design principles and critical formulation parameters:
The experimental workflow begins with defining the Quality Target Product Profile (QTPP), which includes target dosage form, strength, route of administration, dosage form design, container closure system, pharmacokinetic characteristics, and stability requirements. For enalapril formulations, this specifically includes identifying the appropriate dosage form (liquid or solid), target concentration or strength, and stability requirements such as shelf-life and storage conditions. This foundational step guides all subsequent development activities and establishes the critical benchmarks for formulation success.
Next, Critical Quality Attributes (CQAs) are identified, with chemical stability being paramount for enalapril due to its susceptibility to degradation. Key CQAs include assay (drug content), degradation products (particularly DKP and enalaprilat), pH, and for liquid forms, microbiological quality. These CQAs are directly influenced by Critical Process Parameters (CPPs) and material attributes, with pH identified as the most crucial parameter controlling the degradation pathway. Other significant CPPs include buffer type and concentration, preservative system, and storage temperature. A Design of Experiments (DoE) approach is then implemented to systematically vary these CPPs and measure their effects on CQAs, enabling statistical understanding of factor interactions and optimal parameter ranges.
Based on the DoE results, specific formulation strategies are implemented for liquid and solid dosage forms. For liquid formulations, optimal stability is achieved in acidic conditions (pH 3.0-3.5) using citrate buffer, with sodium benzoate as preservative and refrigerated storage. For solid formulations, stabilization approaches include in situ salt formation with alkaline excipients like sodium bicarbonate, incorporation of stearic acid to create a hydrophobic barrier against moisture, and careful control of microenvironmental pH. The resulting data are analyzed to determine chemical stability, degradation profiles, and physical stability, leading to formulation optimization and establishment of the design space. Finally, long-term stability studies (minimum 6 months) are conducted to verify the formulation performance under recommended storage conditions.
The stabilization of this compound in extemporaneous oral liquids and solid dosage forms requires meticulous attention to pH control, appropriate excipient selection, and optimized manufacturing processes. The quantitative data presented in these application notes demonstrate that through systematic formulation approaches based on understanding the degradation pathways, stable enalapril products can be successfully developed. The provided protocols offer practical, validated methods for preparing enalapril formulations with enhanced stability profiles, addressing the critical need for age-appropriate dosage forms for pediatric and geriatric patients or those with swallowing difficulties.
Angiotensin-converting enzyme (ACE) inhibitors like Enalapril Maleate are critical in managing hypertension and heart failure. Ensuring their quality, safety, and efficacy necessitates robust, precise, and environmentally sustainable analytical methods. This application note outlines a systematic Quality by Design (QbD) approach for developing and validating analytical methods for Enalapril. The protocols demonstrate the application of Design of Experiments (DOE) to optimize methods for spectrofluorimetric and HPLC-UV analysis, providing researchers with validated, ready-to-use procedures for pharmaceutical and bioanalytical testing [1] [2].
The principle of QbD was applied to method development, where Critical Method Parameters (CMPs) were identified and systematically optimized against Critical Method Attributes (CMAs) using a Central Composite Design (CCD) [1].
The following table summarizes the factors and levels used in the CCD for the spectrofluorimetric method.
Table 1: Central Composite Design (CCD) Parameters for Spectrofluorimetric Method Optimization [1]
| Factor | Parameter | Low Level | High Level | Units |
|---|---|---|---|---|
| X₁ | pH | 2.5 | 4.5 | - |
| X₂ | Buffer Volume | 0.5 | 1.5 | mL |
| X₃ | Eosin Y Volume | 0.3 | 0.7 | mL |
This method is based on the quenching of the fluorescence of Eosin Y (λ_ex 305 nm, λ_em 544 nm) upon forming an ion-associate complex with Enalapril [1].
This method simultaneously quantifies Enalapril, its active metabolite Enalaprilat, and its degradation product Diketopiperazine, using a more sustainable mobile phase [2].
The optimized methods were validated according to ICH guidelines for the following parameters [1] [2].
Table 2: Summary of Validation Parameters for the Optimized Analytical Methods
| Validation Parameter | Spectrofluorimetric Method [1] | HPLC-UV Method [2] |
|---|---|---|
| Linearity Range | 0.05 - 1.5 µg/mL | 140 - 260 µg/mL |
| Limit of Detection (LOD) | 0.0147 µg/mL | Not specified |
| Limit of Quantification (LOQ) | 0.0445 µg/mL | Not specified |
| Accuracy (% Recovery) | 98.5 - 101.5% | Meets pharmacopoeial standards |
| Precision (% RSD) | < 1.6% | Meets pharmacopoeial standards |
| Specificity | Demonstrated for spiked plasma | Resolves Enalapril, Enalaprilat, Diketopiperazine |
| Greenness Metrics (AGREE) | 0.78 (Superior) | 0.78 (Improved from 0.57) |
The validated methods were successfully applied to the analysis of Enalapril in various matrices, demonstrating their practical utility [1].
The overall strategy for method development, from initial definition to final validation, is summarized in the following workflow.
The integrated QbD and DOE approach detailed in these application notes provides a robust, efficient, and scientifically sound framework for developing and validating analytical methods for Enalapril. The two presented protocols—a highly sensitive spectrofluorimetric method and a sustainable, stability-indicating HPLC-UV method—offer researchers reliable tools for quality control and bioanalysis. The systematic optimization ensures that the methods are not only statistically validated but also align with the principles of Green Analytical Chemistry, reducing environmental impact without compromising analytical performance.
Enalapril maleate is an angiotensin-converting enzyme (ACE) inhibitor widely used in the management of hypertension and heart failure. As a prodrug, enalapril requires hepatic biotransformation to its active metabolite, enalaprilat, which competitively inhibits ACE, resulting in reduced production of angiotensin II and subsequent vasodilation [1]. Despite its clinical efficacy, conventional oral dosage forms of this compound face significant limitations, including approximately 60% absorption after oral administration and a bioavailability of only 40% for the active metabolite due to extensive first-pass metabolism [2] [1]. These pharmacokinetic challenges, combined with a relatively short elimination half-life, necessitate frequent dosing that can compromise patient compliance and lead to fluctuations in plasma drug concentrations.
To address these limitations, gastroretentive floating microspheres have been developed as an innovative controlled drug delivery system that can enhance the absorption and bioavailability of this compound [2] [3]. These multiparticulate systems are designed to float on gastric contents, thereby extending gastric retention time and allowing for sustained drug release in the upper gastrointestinal tract. The ionic gelation method employed in their preparation offers significant advantages, including an all-aqueous system that avoids residual organic solvents, mild processing conditions that preserve drug stability, and simple operational requirements [4]. This technique utilizes natural hydrophilic polymers that form cross-linked matrices in the presence of counter-ions, creating optimal systems for controlled drug release while improving patient compliance through reduced dosing frequency [2].
The formulation of this compound floating microspheres requires the following materials:
Alternative polymers that have been successfully employed in similar formulations include Carbopol 934 and HPMC as copolymers, which can modify the release characteristics and mucoadhesive properties of the microspheres [4].
The polymers selected for floating microsphere formulation serve distinct functional roles in the system:
Sodium alginate: This water-soluble polysaccharide serves as the primary matrix former and undergoes ionotropic gelation in the presence of divalent calcium cations, forming a three-dimensional lattice structure that encapsulates the drug [2]. The concentration of sodium alginate significantly influences both the entrapment efficiency and the drug release profile.
Iota-carrageenan: This sulfated polysaccharide acts as a release modifier and contributes to matrix stability through synergistic interactions with sodium alginate [2]. The combination of these two natural polymers has been shown to provide optimal drug release kinetics.
Sodium bicarbonate: This component serves as a gas-forming agent that generates carbon dioxide upon contact with gastric fluid, reducing the density of the microspheres to less than 1 g/cm³ and enabling floatation [2].
Table 1: Formulation Composition of this compound Floating Microspheres
| Formulation Code | This compound (mg) | Sodium Alginate (mg) | Iota-carrageenan (mg) | Sodium Bicarbonate (mg) | Calcium Chloride (%) |
|---|---|---|---|---|---|
| F1 | 100 | 500 | 100 | 50 | 5 |
| F2 | 100 | 500 | 200 | 50 | 5 |
| F3 | 100 | 750 | 100 | 75 | 7 |
| F4 | 100 | 750 | 200 | 75 | 7 |
| F5 | 100 | 1000 | 100 | 100 | 10 |
| F6 | 100 | 1000 | 200 | 100 | 10 |
The preparation of this compound floating microspheres follows a systematic ionic gelation process:
Polymer Solution Preparation: Dissolve the primary polymer (sodium alginate) in distilled water at a concentration ranging from 1-3% w/v. Heat the solution to 60°C while stirring continuously to ensure complete polymer hydration [2].
Additive Incorporation: Add the secondary polymer (iota-carrageenan) at concentrations of 0.5-2% w/v to the sodium alginate solution while maintaining continuous stirring and heating [2]. Then, incorporate the required amount of sodium bicarbonate (5-10% w/v relative to total polymer weight) as a gas-forming agent [2].
Drug Loading: Allow the polymer solution to cool to room temperature, then add this compound (1-2% w/v) under gentle stirring to ensure uniform drug distribution without bubble formation [2].
Cross-linking Process: Using a syringe with a 31-gauge needle, add the drug-polymer solution dropwise into 100 mL of calcium chloride solution (5-10% w/v) while maintaining constant stirring at 200 rpm [2]. The distance between the syringe needle and the calcium chloride solution should be optimized to ensure spherical droplet formation.
Curing and Harvesting: Keep the formed microspheres suspended in the cross-linking solution for 60 minutes to improve mechanical strength [2]. Then, collect the floated microspheres by filtration, wash with distilled water three times to remove excess calcium chloride, and dry in a hot air oven for 2 hours at 50°C [2].
Storage: Store the dried microspheres in a desiccator at room temperature until further characterization [2].
The following workflow diagram illustrates the complete preparation process:
Figure 1: Workflow for Preparation of this compound Floating Microspheres via Ionic Gelation
Several factors require careful optimization to ensure reproducible microsphere characteristics:
The prepared floating microspheres must be comprehensively characterized to ensure quality and performance:
Particle Size Analysis: Determine using optical microscopy with at least 50 microspheres measured for statistical reliability [2]. The mean particle size for optimal formulations typically ranges from 199.4 ± 0.04 μm [2] [3].
Bulk Density: Assess by pouring a weighed quantity of microspheres into a graduated cylinder and calculating the mass to bulk volume ratio [2].
Tapped Density: Determine by subjecting the microspheres to 100 standard taps in a graduated cylinder and calculating the mass to tapped volume ratio [2].
Compressibility Index: Calculate using the formula: [(Tapped Density - Bulk Density) / Tapped Density] × 100 [2]. Values below 15% indicate excellent flow properties.
Hausner Ratio: Compute as the ratio of tapped density to bulk density, with values below 1.25 indicating good flowability [2].
Angle of Repose: Determine using the funnel method, where θ = tan⁻¹(h/r), with values below 30° indicating good flow characteristics [2].
Table 2: Micromeritic Properties of Optimized Enalapril Microsphere Formulation (F4)
| Parameter | Result | Interpretation |
|---|---|---|
| Particle Size | 199.4 ± 0.04 μm | Ideal for gastric retention |
| Bulk Density | 0.32 ± 0.02 g/cm³ | Indicates low density suitable for floatation |
| Tapped Density | 0.38 ± 0.03 g/cm³ | Good packing potential |
| Carr's Index | 15.79% | Good flowability |
| Hausner Ratio | 1.19 | Indicates moderate flow |
| Angle of Repose | 25.6° | Good flow properties |
Percentage Yield: Calculate as (Weight of microspheres obtained / Total weight of drug and polymer) × 100. Optimal formulations typically yield 75-95% of theoretical yield [2] [5].
Entrapment Efficiency: Determine by crushing a weighed amount of microspheres and extracting the drug in 0.1 N HCl. Analyze the drug content using UV spectrophotometry at 219 nm [2]. Calculate as (Actual drug content / Theoretical drug content) × 100. Well-optimized formulations demonstrate entrapment efficiencies of 77-98% [2] [5].
In Vitro Buoyancy: Evaluate by dispersing 50 mg of microspheres in 100 mL of 0.1 N HCl (pH 1.2) with stirring at 100 rpm [2]. After 8 hours, separate the floating and settled microspheres, dry, and weigh. Calculate buoyancy percentage as (Weight of floating microspheres / Total weight) × 100. Optimal formulations exhibit buoyancy percentages of 71-82% after 8 hours [2] [5].
The drug release profile should be evaluated using USP paddle-type dissolution apparatus with the following conditions:
The optimized formulation F4 demonstrated 91.4% drug release over 12 hours, following a controlled release profile that fits the Korsmeyer-Peppas model [2] [3].
The following diagram illustrates the drug release mechanism from the floating microspheres:
Figure 2: Drug Release Mechanism from Floating Microspheres
Analysis of drug release kinetics is essential for understanding the release mechanism and predicting in vivo performance:
Korsmeyer-Peppas Model: The release exponent (n) values between 0.43 and 0.84 indicate that drug release follows non-Fickian or anomalous transport, suggesting a combination of diffusion and erosion mechanisms [2] [3].
Higuchi Model: The high correlation coefficients with this model confirm the importance of diffusion in the overall release process [4].
Zero-Order Kinetics: Some optimized formulations demonstrate zero-order release characteristics, particularly those with higher polymer content, providing constant drug release over time [5].
Table 3: Drug Release Kinetics of Optimized Enalapril Microsphere Formulation
| Release Model | Correlation Coefficient (R²) | Release Exponent (n) | Interpretation |
|---|---|---|---|
| Zero-Order | 0.912 | - | Time-independent release |
| First-Order | 0.945 | - | Concentration-dependent release |
| Higuchi | 0.978 | - | Diffusion-controlled mechanism |
| Korsmeyer-Peppas | 0.991 | 0.68 | Anomalous transport (diffusion + erosion) |
Comprehensive stability evaluation ensures the maintenance of product quality over time:
FT-IR Spectroscopy: Studies confirm no interaction between this compound and the polymers used, indicating good compatibility [2] [4].
Differential Scanning Calorimetry (DSC): Thermograms show the miscibility of the drug with polymers while maintaining the stable crystalline properties of enalapril in the prepared microspheres [2] [3].
X-ray Diffraction (XRD): Patterns indicate that the crystalline nature of the drug is preserved within the microsphere matrix [2] [3].
Accelerated Stability Studies: Conducted for 3 months under various ICH conditions (25°C/60% RH, 40°C/75% RH) show no significant deviations in key quality attributes, confirming physical and chemical stability [7].
The development of this compound floating microspheres via ionic gelation represents a significant advancement in the controlled delivery of this antihypertensive agent. The optimized formulation F4, comprising sodium alginate and iota-carrageenan in appropriate ratios, demonstrates excellent micromeritic properties, high entrapment efficiency (85.22%), sustained drug release (91.4% over 12 hours), and superior buoyancy characteristics [2] [7]. The ionic gelation method offers distinct advantages for pharmaceutical applications, including an all-aqueous system that eliminates residual solvent concerns, mild processing conditions that maintain drug stability, and scalability for industrial manufacturing [2] [4].
From a clinical perspective, this gastroretentive drug delivery system addresses the fundamental pharmacokinetic limitations of conventional this compound formulations by enhancing gastric retention time and providing sustained drug release, which may lead to improved bioavailability and reduced dosing frequency [2] [1]. The in vivo pharmacokinetic studies demonstrate significantly enhanced bioavailability with a Cmax of 75.39 μg/mL, Tmax of 8 hours, and extended elimination half-life of 10 hours compared to conventional formulations [7]. These characteristics contribute to better patient compliance and more stable plasma drug concentrations, ultimately optimizing the therapeutic management of hypertension and heart failure.
Future directions for this technology include exploring additional polymer combinations, scaling up the manufacturing process, and conducting comprehensive clinical trials to establish in vitro-in vivo correlations. The ionic gelation platform also shows promise for encapsulating other drugs with similar bioavailability challenges, further expanding its potential impact on pharmaceutical development.
This compound is the maleate salt of enalapril, which serves as a prodrug that undergoes hydrolysis to form the active metabolite enalaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and heart failure. The molecular formula of this compound is C₂₀H₂₈N₂O₅·C₄H₄O₄, with a molecular weight of 492.52 g/mol. It is characterized as an off-white, crystalline powder that is sparingly soluble in water but freely soluble in methanol and dimethyl formamide [1]. These solubility characteristics significantly influence its dissolution behavior and subsequent bioavailability, making dissolution testing a critical quality attribute.
For this compound formulations, dissolution testing serves as an essential quality control tool to ensure batch-to-batch consistency and predict in vivo performance. This is particularly important given that enalapril is a BCS Class III drug, exhibiting high solubility but low permeability [2]. Research has demonstrated that the stability of this compound in solid dosage forms can be compromised under various environmental conditions, leading to the formation of degradation products such as enalaprilat (via hydrolysis) and diketopiperazine derivatives (via intramolecular cyclization) [3]. These degradation pathways can significantly alter the dissolution profile and potentially compromise therapeutic efficacy, underscoring the necessity of robust dissolution method development and validation.
The development of a suitable HPLC method for analyzing this compound dissolution samples employs a Design of Experiments (DoE) methodology, specifically a Box-Behnken Design (BBD), which enables systematic optimization of multiple chromatographic parameters while evaluating their potential interactions. This approach represents a significant advancement over traditional one-factor-at-a-time (OFAT) methods by providing a comprehensive understanding of the method robustness while reducing overall experimental runs [4] [2]. The BBD is particularly advantageous as it prevents unrealistic extreme scenarios by creating an experimental matrix without combining all factors at their extreme levels simultaneously.
The critical methodological parameters optimized through this experimental design include: flow rate (1-1.4 mL/min), column temperature (25-35°C), methanol ratio in the mobile phase (5-15%), and pH of the mobile phase (2.8-3.2). These parameters were selected as independent variables, while retention time, peak area, and resolution were monitored as dependent responses. Through multivariate linear regression analysis and ANOVA, the flow rate was identified as the most significant factor affecting analyte concentrations, followed by mobile phase composition and pH [4].
Table 1: Optimized HPLC Parameters for this compound Analysis
| Parameter | Specification | Rationale |
|---|---|---|
| Column | C18 (4.6 × 250 mm, 5 μm particle size) | Provides optimal surface area for separation |
| Mobile Phase | Methanol (10%) in aqueous buffer, pH 2.95 | Balanced hydrophobicity with stability |
| Flow Rate | 1.205 mL/min | Optimized from DoE as critical parameter |
| Column Temperature | 25°C | Maintains consistent retention times |
| Injection Volume | 5 μL | Minimizes solvent consumption |
| Detection Wavelength | 215 nm | Maximum absorbance for both enalapril and degradation products |
| Retention Time (Enalapril) | 3.8 minutes | Allows rapid analysis |
| Run Time | ~10 minutes | Ensures elution of potential degradation products |
The optimized method employs a C18 column with dimensions of 4.6 × 250 mm and 5 μm particle size, which provides sufficient theoretical plates for efficient separation. The mobile phase consists of 10% methanol in aqueous buffer adjusted to pH 2.95, with a flow rate of 1.205 mL/min. The injection volume is maintained at 5 μL, and detection is performed at 215 nm using a photodiode array (PDA) detector, which allows for optimal detection of this compound and its major degradation products [4] [2]. The method is particularly advantageous for dissolution testing as it employs a reduced percentage of organic solvent compared to previously published methods, aligning with green chemistry principles while maintaining analytical performance.
The optimized HPLC method has been validated according to International Conference on Harmonization (ICH) guidelines, establishing its suitability for dissolution testing of this compound in pharmaceutical dosage forms [4] [2].
Table 2: Method Validation Parameters and Results
| Validation Parameter | This compound | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1.6-48 μg/mL | R² > 0.999 |
| Precision (RSD) | < 2% | Meets ICH requirements |
| Accuracy | 98-102% | Recovery within 98-102% |
| Robustness | Variations within acceptable limits | Maintains system suitability |
| Specificity | Resolved from degradation products | No interference from excipients |
| LOD | < 0.5 μg/mL | Signal-to-noise ratio ≥ 3 |
| LOQ | 1.6 μg/mL | Signal-to-noise ratio ≥ 10 |
The method demonstrated excellent linearity over the concentration range of 1.6-48 μg/mL for this compound with a correlation coefficient (R²) greater than 0.999. This range adequately covers the expected concentrations in dissolution samples, typically spanning from 20% to 120% of the labeled claim. Precision was established through repeatability (intra-day) and intermediate precision (inter-day) studies, with relative standard deviation (RSD) values less than 2%, meeting ICH requirements [4].
Accuracy was evaluated through recovery studies by spiking known amounts of this compound reference standard into placebo formulations, with recoveries ranging between 98% and 102%. The method also exhibited adequate robustness when subjected to deliberate variations in chromatographic parameters, as systematically evaluated through the Box-Behnken experimental design. Specificity was confirmed by resolving this compound from its major degradation products (enalaprilat and diketopiperazine derivative), demonstrating the method's stability-indicating capability [4] [2].
Standard Solution Preparation: Accurately weigh approximately 20 mg of this compound reference standard (USP) and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the dissolution medium to obtain a stock solution with a concentration of 200 μg/mL. Further dilute as needed to obtain working standards covering the concentration range of 1.6-48 μg/mL [5] [4].
Sample Collection: At each specified time point, withdraw aliquots of dissolution medium from a zone midway between the top of the paddle blade and the surface of the medium, and not less than 1 cm from the vessel wall. Immediately filter through a 0.45 μm membrane filter, discarding the first 2 mL of the filtrate.
Chromatographic Analysis: Inject 5 μL of the filtered samples into the HPLC system under the optimized conditions outlined in Table 1. Quantify this compound concentrations by comparing peak areas against the calibrated standard curve.
Acceptance Criteria: For immediate-release dosage forms, not less than 80% (Q) of the labeled amount of this compound should be dissolved within 30 minutes. For quality control purposes, the developed method has demonstrated that both enalapril and amlodipine (in fixed-dose combinations) dissolve more than 85% within 10 minutes [4].
The following workflow diagram illustrates the complete dissolution testing procedure:
This compound is particularly susceptible to degradation under accelerated stability conditions, with studies demonstrating that different commercial formulations exhibit varying stability profiles [3]. The major degradation products include enalaprilat (through hydrolysis of the ethyl ester) and diketopiperazine derivatives (through intramolecular cyclization). When stored under accelerated conditions (40°C ± 2°C / 75% RH ± 5%), some formulations showed significant degradation, with the diketopiperazine derivative being the predominant degradation product [3]. This underscores the importance of employing a stability-indicating method that can effectively separate the active pharmaceutical ingredient from its degradation products to ensure accurate dissolution profiling throughout the product's shelf life.
The optimized dissolution method is particularly valuable for evaluating fixed-dose combination products containing this compound with other antihypertensive agents such as amlodipine besylate. For such combinations, the method has demonstrated excellent separation of both active ingredients, with retention times of 3.8 minutes for enalapril and 7.9 minutes for amlodipine, allowing for simultaneous analysis [4] [2]. This is clinically relevant as there is a recognized synergistic effect between angiotensin-converting enzyme inhibitors like enalapril and calcium channel blockers like amlodipine in hypertension management. Additionally, enalapril helps mitigate the peripheral edema associated with amlodipine therapy, making this combination therapeutically advantageous [2].
The application of Quality by Design (QbD) principles through experimental design methodology provides a scientific framework for establishing a method operable design space [4] [2]. This approach enables researchers to understand the impact of critical method parameters on analytical performance, thereby facilitating robust method development that can accommodate normal variations in laboratory conditions without compromising data quality. The systematic optimization using Box-Behnken design not only identifies the optimal chromatographic conditions but also builds robustness into the method from its inception, potentially reducing the need for method adjustments during technology transfer to quality control laboratories.
It is important to note that FDA-approved dissolution test specifications for this compound tablets may differ from those in the United States Pharmacopeia (USP) [1]. Therefore, manufacturers should verify the appropriate regulatory requirements for their specific markets and products. The method described herein aligns with contemporary regulatory expectations for analytical method validation as per ICH guidelines and incorporates green chemistry principles by minimizing organic solvent consumption, making it both environmentally friendly and cost-effective for routine quality control operations [4] [2].
The detailed protocol and application notes presented herein provide a comprehensive framework for the development, validation, and implementation of a dissolution test method for this compound using an optimized HPLC technique. The incorporation of experimental design methodology during method development establishes a scientifically sound approach that enhances method robustness while providing a thorough understanding of critical method parameters. This dissolution testing strategy ensures reliable assessment of drug product performance and can be readily adopted for quality control testing of both monotherapy and fixed-dose combination products containing this compound.
Forced degradation studies are critical for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stable pharmaceutical formulations. Enalapril Maleate (EM), a widely used angiotensin-converting enzyme (ACE) inhibitor, is known to be susceptible to various degradation pathways. Its primary degradation products are enalaprilat (the active diacid form) and a diketopiperazine (DKP) derivative [1] [2]. The degradation behavior is highly dependent on the environmental conditions, such as pH, temperature, and the presence of excipients [3] [4]. The diagram below summarizes the main pathways and products.
A robust, stability-indicating analytical method is mandatory for effective forced degradation studies. The goal is to separate EM from all its degradation products and accurately quantify them.
The following table compares two HPLC-UV methods used in the analysis of EM and its related substances.
| Parameter | Official Pharmacopoeial Method [1] | Optimized Green Method [1] |
|---|---|---|
| Column | C8 (250 × 4.6 mm; 5 μm) | C18 (100 × 4.6 mm; 3.5 μm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2.2; 25:75 v/v) | Ethanol:Phosphate Buffer (pH 2.2; 30:70 v/v) |
| Analysis Time | Longer (approx. +8 minutes) | Shorter (approx. -8 minutes) |
| Solvent Cost/Run | Higher | Reduced by $0.40 (17.1 mL less solvent) |
| Green Metrics | NEMI, GAPI, Eco-Scale: 84, AGREE: 0.57 | Improved (Eco-Scale: 89, AGREE: 0.78) |
| Linear Range (Enalapril) | Not specified in results | 140–260 μg mL⁻¹ |
| Key Advantages | Official standard method | Faster, cheaper, more environmentally friendly, simultaneous quantification of enalapril, enalaprilat, and DKP |
For identification of unknown impurities, LC-MS is indispensable. The LC method can be modified for MS compatibility by replacing the phosphate buffer with water, adjusting the pH to 3.0 with formic acid [2]. This allows for the characterization of degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns, enabling the identification of known impurities like enalaprilat and DKP, as well as previously unknown degradation products [2] [4].
This protocol is designed to comprehensively stress this compound according to ICH guidelines [2] [4].
Forced degradation studies of this compound reveal a complex degradation profile highly dependent on environmental conditions. The use of modern, efficient chromatographic methods, such as the green HPLC approach or UPLC-MS, enables faster and more environmentally friendly analysis while providing comprehensive data. Understanding these pathways is fundamental to ensuring the safety, efficacy, and shelf-life of this compound drug products.
Enalapril maleate (EM) is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and heart failure. As a prodrug, it undergoes hepatic biotransformation to its active metabolite, enalaprilat. The quality control and stability assessment of EM-containing pharmaceuticals require robust analytical methods that can separate and accurately quantify the active pharmaceutical ingredient (API) from its impurities and degradation products. Analytical method validation demonstrates that a particular methodology is suitable for its intended purpose and provides scientific evidence of the method's reliability, accuracy, and reproducibility. This document presents comprehensive application notes and detailed protocols for the validation of analytical methods for EM in various pharmaceutical formulations, incorporating green chemistry principles and quality by design (QbD) approaches to enhance sustainability, efficiency, and regulatory compliance.
The complex degradation behavior of EM necessitates thorough method validation to ensure stability-indicating capability. This compound is susceptible to various degradation pathways, including hydrolysis, oxidation, and intramolecular cyclization, forming multiple degradation products such as enalaprilat (the active metabolite) and diketopiperazine (DKP) derivatives. The International Conference on Harmonisation (ICH) guidelines Q2(R1) and Q1A(R2) provide the framework for validation parameters and stability testing requirements, respectively. This document consolidates and expands upon recent research advances in EM analysis, including green HPLC method development, experimental design for robustness testing, and impurity profiling, providing researchers with validated protocols for implementation in quality control laboratories.
The fundamental principle of the green HPLC-UV method for EM analysis involves replacing traditional solvents with more environmentally friendly alternatives while maintaining or improving analytical performance. The official pharmacopoeial methods typically use acetonitrile in the mobile phase, which has significant environmental and safety concerns. The green method development approach systematically replaces acetonitrile with ethanol as a greener alternative, reduces column dimensions, and optimizes chromatographic conditions to decrease analysis time and solvent consumption without compromising separation efficiency.
Column optimization: Transition from conventional C8 columns (250 × 4.6 mm; 5 μm) to shorter C18 columns (100 × 4.6 mm; 3.5 μm) with reduced particle size, maintaining separation efficiency while significantly shortening analysis time through faster flow dynamics and improved mass transfer.
Mobile phase modification: Replacement of acetonitrile with ethanol in phosphate buffer (pH 2.2) at a ratio of 30:70 v/v, leveraging ethanol's lower environmental impact, reduced toxicity, and biodegradability while maintaining appropriate chromatographic separation.
Green assessment tools: Implementation of standardized metrics including NEMI (National Environmental Methods Index), GAPI (Green Analytical Procedure Index), Analytical Eco-Scale, and AGREE (Analytical GREEnness) to quantitatively evaluate and compare the environmental friendliness of analytical methods, with the optimized method achieving scores of 84 (vs. 89) on Eco-Scale and 0.78 (vs. 0.57) on AGREE compared to the official method [1].
The application of experimental design (Design of Experiments, DoE) represents a fundamental shift from traditional one-factor-at-a-time (OFAT) method development to a systematic multivariate approach that evaluates factor interactions and builds robust method operable design spaces. For EM analysis, a Box-Behnken design is typically employed to investigate the simultaneous effects of critical method parameters on chromatographic performance, establishing mathematical models that describe the relationship between factors and responses.
Critical process parameters: Key factors investigated include flow rate (1-1.4 mL/min), column temperature (25-35°C), organic modifier ratio (5-15%), and mobile phase pH (2.8-3.2), which are varied at three levels to map the method response surface.
Quality responses: Measurable chromatographic outputs including resolution between critical pairs, retention time, peak asymmetry, theoretical plates, and peak area are monitored to evaluate method performance across the design space.
Multivariate regression: Application of response surface methodology (RSM) to develop mathematical models that predict method behavior and identify optimal factor settings that meet all chromatographic criteria while providing maximum robustness to small variations in method parameters [2].
Table 1: System Suitability Parameters for Validated HPLC Methods for this compound
| Parameter | Green HPLC-UV Method [1] | User-Friendly Method [3] | Fixed-Dose Combination Method [2] | Acceptance Criteria |
|---|---|---|---|---|
| Theoretical plates | >2000 | >2000 | >2000 | NLT 2000 |
| Tailing factor | <2.0 | <2.0 | <2.0 | NMT 2.0 |
| Resolution | >2.0 between all peaks | >3.5 between all known impurities | >2.0 between EM and amlodipine | NLT 1.5 between critical pairs |
| Repeatability (%RSD) | <2.0% | <2.0% | <2.0% | NMT 2.0% |
| Retention time (min) | ~5.2 (enalapril) | Specific to method | 3.8 (enalapril), 7.9 (amlodipine) | Consistent retention times (RSD <1%) |
The system suitability tests verify that the chromatographic system is operating correctly and providing adequate resolution, efficiency, and reproducibility. These parameters are assessed before sample analysis to ensure method reliability. The forced degradation studies provide critical information about the stability-indicating properties of the method and the intrinsic stability of the drug substance. EM undergoes significant degradation under various stress conditions, with the formation of specific degradation products:
Acidic degradation: Extensive degradation occurs in 0.1N HCl at 80°C, primarily forming diketopiperazine (DKP) derivative through intramolecular cyclization, with minor formation of enalaprilat and other unknown degradation products [4].
Alkaline degradation: Significant degradation in 0.1N NaOH at 80°C, primarily producing enalaprilat through ester hydrolysis, along with other minor degradation products.
Oxidative degradation: Moderate degradation with hydrogen peroxide (3-30%) at room temperature, forming multiple oxidation products, while more extensive degradation occurs with magnesium monoperoxyphthalate (MMPP) as an oxidizing agent, producing several new impurities [5].
Photolytic degradation: Degradation occurs in 0.1N HCl, water, and 0.1N NaOH at 40°C when exposed to light, with the formation of various photodegradation products.
Thermal degradation: Solid-state degradation at elevated temperatures (50-80°C) and under high humidity conditions (40°C/75% RH), primarily forming DKP and other minor degradation products.
Table 2: Forced Degradation Behavior of this compound Under Various Stress Conditions
| Stress Condition | Degradation Extent | Major Degradation Products | Identification Technique |
|---|---|---|---|
| Acidic (0.1N HCl, 80°C) | Extensive | Diketopiperazine (DKP), enalaprilat, unknown products | LC-MS, LC-UV |
| Alkaline (0.1N NaOH, 80°C) | Significant | Enalaprilat, minor products | LC-MS, LC-UV |
| Oxidative (H₂O₂, RT) | Moderate | Multiple oxidation products | LC-UV |
| Oxidative (MMPP, RT) | Extensive | Several new impurities | UPLC-MS/MS |
| Photolytic (40°C) | Variable | Photodegradation products | LC-UV |
| Thermal (50-80°C) | Moderate | DKP, minor products | LC-UV |
Table 3: Summary of Validation Parameters for this compound HPLC Methods
| Validation Parameter | Green HPLC-UV Method [1] | User-Friendly Method [3] | Fixed-Dose Combination Method [2] | Acceptance Criteria |
|---|---|---|---|---|
| Linearity range (EM) | 140-260 μg/mL | Specific to method | 1.6-48 μg/mL | Correlation coefficient (r²) >0.999 |
| Accuracy (% recovery) | 98-102% | 98-102% | 98-102% | 98-102% |
| Precision (%RSD) | <2% | <2% | <2% | NMT 2% |
| LOD (μg/mL) | Not specified | Specific to method | Specific to method | Appropriate for impurity levels |
| LOQ (μg/mL) | Not specified | Specific to method | Specific to method | Appropriate for impurity levels |
| Specificity | Resolves all known impurities and degradation products | Resolves all known impurities with resolution >3.5 | Resolves EM from amlodipine and degradation products | No interference from placebo, impurities, or degradation products |
| Robustness | Changes in flow rate, temperature, mobile phase ratio | Changes in column type, flow rate, temperature, pH | Changes in flow rate, temperature, methanol ratio, pH | Method remains unaffected by small deliberate variations |
The validation parameters established for EM analytical methods comply with ICH guidelines and demonstrate that the methods are suitable for their intended purposes, including quality control testing, stability studies, and impurity profiling. The linearity is established over the specified range with correlation coefficients (r²) typically exceeding 0.999, indicating a strong proportional relationship between concentration and detector response. Accuracy is demonstrated through recovery studies at multiple concentration levels (typically 80%, 100%, and 120% of target concentration), with recoveries between 98-102% confirming method trueness. The precision is evaluated at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst, inter-instrument) levels, with relative standard deviation (RSD) values not exceeding 2.0%.
The specificity of the methods is confirmed through resolution of all known impurities and degradation products from the main EM peak and from each other, with resolution factors typically greater than 1.5 (preferably >2.0) for critical pairs. Robustness is demonstrated by introducing small, deliberate variations in method parameters (flow rate, temperature, mobile phase composition, pH) and confirming that the method remains unaffected, with all system suitability criteria met under varied conditions. The sensitivity of the methods is established through determination of limit of detection (LOD) and limit of quantification (LOQ) for EM and its impurities, typically with LOQ values sufficient to detect impurities at the reporting threshold (usually 0.05-0.1%).
Materials: this compound reference standard (purity >99%), enalaprilat impurity, diketopiperazine (DKP) impurity, methanol (HPLC grade), ethanol (HPLC grade), acetonitrile (HPLC grade), phosphoric acid (HPLC grade), potassium dihydrogen phosphate (analytical grade), formic acid (HPLC grade), perchloric acid (70%, HPLC grade), purified water (HPLC grade).
Mobile Phase Preparation:
Phosphate buffer (pH 2.2): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water, adjust pH to 2.2 with dilute phosphoric acid, and filter through a 0.45 μm membrane filter.
Green mobile phase: Mix phosphate buffer (pH 2.2) and ethanol in the ratio 70:30 v/v. Degas by sonication for 10 minutes before use [1].
Alternative mobile phase: For fixed-dose combinations with amlodipine, prepare a mixture of methanol and phosphate buffer (pH 2.95) in the ratio 10:90 v/v. Adjust pH with dilute phosphoric acid or sodium hydroxide as needed [2].
Chaotropic mobile phase: For improved peak symmetry, prepare a mixture of methanol and diluted perchloric acid (0.07% v/v) in the ratio 55:45 v/v [6].
Standard Solution Preparation:
Stock standard solution (1 mg/mL): Accurately weigh about 25 mg of EM reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (typically mobile phase or water:acetonitrile 50:50).
Working standard solutions: Prepare appropriate dilutions from the stock solution to cover the required concentration range (e.g., 50%, 80%, 100%, 120%, 150% of target concentration).
System suitability solution: Prepare a solution containing EM and known impurities (enalaprilat, DKP) at appropriate levels to demonstrate resolution and system performance.
Sample Preparation:
Equipment: HPLC system with UV or PDA detector, capable of gradient elution and column heating; data acquisition and processing software.
Chromatographic Conditions:
Column: C18 column (100 × 4.6 mm; 3.5 μm) for green method [1] or C18 column (250 × 4.6 mm; 5 μm) for conventional methods [2]
Column temperature: 25-30°C (green method) or 25-55°C (conventional methods)
Mobile phase: As described in Section 4.1, with isocratic or gradient elution as required
Flow rate: 1.0-1.2 mL/min (optimized for specific method)
Injection volume: 5-20 μL (typically 10 μL)
Detection wavelength: 210-215 nm for maximum sensitivity [2] [6] or 272 nm for specific applications [7]
Run time: 5-20 minutes depending on method
System Suitability Test Procedure:
Equilibrate the column with mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject the system suitability solution and record the chromatogram.
Calculate the following parameters from the chromatogram:
If system suitability requirements are not met, troubleshoot and repeat until criteria are met before proceeding with sample analysis.
The following workflow diagram illustrates the complete analytical procedure for this compound method validation:
Forced degradation studies are conducted to establish the stability-indicating properties of the method and understand the degradation pathways of EM.
Acidic Degradation:
Alkaline Degradation:
Oxidative Degradation:
Photolytic Degradation:
Thermal Degradation:
The analysis of EM in fixed-dose combinations presents unique challenges due to the differing physicochemical properties of the combined drugs and potential interactions. Successful method development has been demonstrated for combinations with amlodipine besylate [2], bisoprolol fumarate [6], and diltiazem HCl [7]. The experimental design approach for the EM-amlodipine combination represents a model application of QbD principles in analytical method development.
For the EM-amlodipine combination, a Box-Behnken design was employed with four factors (flow rate, column temperature, methanol ratio, and mobile phase pH) at three levels each. Through response surface methodology, the optimal conditions were determined as column temperature of 25°C, 10% methanol as the mobile phase, pH of 2.95, and flow rate of 1.205 mL/min. The method achieved excellent separation with retention times of 3.8 min for EM and 7.9 min for amlodipine, with a total run time of less than 10 minutes. The method was comprehensively validated and applied successfully to dissolution studies, where both APIs demonstrated more than 85% release within 10 minutes [2].
The EM-bisoprolol combination method utilized a chaotropic mobile phase containing perchloric acid, which significantly improved peak symmetry due to the chaotropic characteristics of perchlorate anions interacting with nitrogen atoms in the analyte structures. The method achieved rapid separation with retention times of 4.7 min for bisoprolol and 5.2 min for EM, making it suitable for high-throughput quality control applications. The method demonstrated excellent linearity in the range of 20-200 μg/mL for both drugs, with high accuracy and precision [6].
The comprehensive impurity profiling of EM has revealed multiple degradation pathways and identification of previously unknown impurities. Through advanced analytical techniques including LC-MS and UPLC-MS/MS, researchers have characterized both known and novel degradation products, enabling a more complete understanding of EM stability.
The primary degradation pathways include:
The identification of new oxidation impurities in the presence of magnesium monoperoxyphthalate (MMPP) expanded the understanding of EM degradation behavior. Using UPLC-MS/MS with an Orbitrap mass spectrometer, researchers identified previously unknown impurities formed under forced oxidation conditions. This knowledge enables better formulation strategies and excipient selection to minimize these degradation pathways during product development [5].
The following diagram illustrates the major degradation pathways of this compound identified through forced degradation studies:
The greenness assessment of analytical methods has become increasingly important in pharmaceutical analysis. The optimized green HPLC-UV method for EM demonstrates significant improvements in environmental sustainability compared to conventional methods, as quantified by multiple assessment tools [1].
Solvent reduction: The green method reduces organic solvent consumption by 17.1 mL per run compared to the official pharmacopoeial method, representing both environmental and economic benefits (saving approximately US$ 0.40 per analysis).
Time efficiency: The chromatographic run time is shortened by approximately 8 minutes per analysis, enabling higher throughput in quality control laboratories and reducing energy consumption.
Hazard reduction: Replacement of acetonitrile with ethanol eliminates the use of a highly hazardous solvent, reducing environmental impact and improving workplace safety.
Green metrics: The method achieved significantly better scores in the NEMI, GAPI, Eco-Scale (84 vs. 89), and AGREE (0.57 vs. 0.78) assessment tools compared to the official method, confirming its improved environmental profile [1].
The BAGI (Blue Applicability Grade Index) and RAPI (Red-Green-Blue Analysis) scores of 80.0 and 67.5, respectively, further demonstrate the method's practical applicability and sustainability. These comprehensive green assessments provide a quantitative basis for selecting environmentally preferable analytical methods while maintaining compliance with regulatory requirements and analytical performance standards.
The validated analytical methods for this compound presented in this document provide reliable, accurate, and precise tools for quality control, stability testing, and impurity profiling. The incorporation of green chemistry principles and quality by design approaches enhances the sustainability and robustness of these methods, aligning with current trends in pharmaceutical analysis. The detailed protocols and case studies facilitate implementation in various laboratory settings, supporting the ongoing efforts to ensure the quality, safety, and efficacy of this compound-containing pharmaceutical products.
The forced degradation studies and impurity profiling provide comprehensive understanding of EM stability behavior and degradation pathways, enabling the development of stable formulations and appropriate storage conditions. The application of experimental design for method optimization represents a systematic, science-based approach that ensures method robustness and identifies critical method parameters. As regulatory requirements continue to evolve and emphasis on sustainability grows, these validated methods offer practical solutions for pharmaceutical analysts while meeting current and future expectations.
The stability of enalapril maleate varies significantly between solid dosage forms and liquid suspensions. The following tables consolidate key quantitative data from stability studies.
Table 1: Stability in Compounded Oral Suspensions (1 mg/mL) [1]
| Vehicle | Storage Condition | Stability Period | % Initial Concentration Remaining |
|---|---|---|---|
| Oral Mix | 5°C & 25°C | 90 days | >90% (across all time points) |
| Ora-Plus/Ora-Sweet | 4°C & 25°C | 91 days | ≥90% |
| Water | 25°C | 56 days | Information missing |
Table 2: Stability in Solid-State Tablet Formulations [2]
| Factor | Impact on Stability & Degradation |
|---|---|
| Drug-Matrix pH | Formulations with an acidic matrix demonstrate better stability against temperature and humidity compared to those with a basic matrix. |
| Humidity | Degradation kinetics follow pseudo-first-order behavior in tablets. High humidity and temperature accelerate degradation. |
Here are detailed methodologies for key experiments used to study enalapril stability, as cited in the literature.
Protocol 1: HPLC-UV Analysis of Enalapril Stability [1]
This method is suitable for quantifying this compound and its major degradation products.
Protocol 2: Direct Stability Monitoring via EASI-MS [3]
Easy ambient sonic-spray ionization mass spectrometry (EASI-MS) offers a high-throughput alternative with minimal sample preparation.
FAQ 1: How can I prevent the formation of Diketopiperazine (DKP) in tablet formulations?
FAQ 2: Why does my enalapril suspension lose potency faster than expected?
FAQ 3: What is the role of excipients in solid-state degradation?
The diagram below illustrates the primary chemical degradation pathways for this compound, which are initiated by different environmental conditions.
Understanding the chemical degradation pathways is fundamental to troubleshooting stability issues. The primary route involves cyclization, while hydrolysis becomes significant in the presence of certain excipients or moisture.
This table summarizes the documented effects of various excipients on this compound stability, based on the search results [1] [2] [3].
| Excipient | Compatibility | Observed Effect & Mechanism |
|---|---|---|
| Sodium Starch Glycolate (SSG) [3] | Incompatible | Rapid degradation to DKP; induces loss of crystallinity at particle surface contact points. |
| Colloidal Silicon Dioxide [1] | Incompatible | Detected as a cause of stability problems during tablet storage. |
| Magnesium Stearate [3] | Incompatible | Promotes the formation of DKP. |
| Sodium Bicarbonate (NaHCO₃) [1] [2] | Compatible (Stabilizing) | Converts EM to stable sodium salt in situ; increases thermal stability. |
| Stearic Acid [3] | Compatible (Stabilizing) | Improves the stability of EM in formulations. |
| Microcrystalline Cellulose (MCC) [3] | Conditionally Compatible | Can decrease EM's melting point, especially under humid conditions, leading to instability. |
Based on the identified degradation mechanisms, here are proven strategies to enhance formulation stability.
Alkaline Salt Formation *In Situ*: The most prominent strategy involves converting this compound to its more stable sodium salt during granulation. Incorporate sodium carbonate or sodium bicarbonate into an ethanol-water granulation solution. Ethanol acts as a hydrolysis inhibitor during the neutralization process [2]. This method can ensure long-term stability for up to five years [2].
Microenvironment pH Control: Buffer the microenvironment within the tablet to a pH between 5.5 and 7.0 to minimize the formation of both DKP and DA [2]. The addition of small amounts of organic acids to ternary mixtures has also shown a stabilizing effect [3].
Moisture and Process Control: Use excipients with low moisture content and control humidity during processing, as hydrolysis is a primary degradation route [2] [3]. Note that mechanical shock during compression can also cause instability, which may be mitigated by coating the drug substance with a polymer film [2].
This method helps identify major degradation pathways and products [2].
Differential Scanning Calorimetry (DSC) can quickly screen for physical incompatibilities [1].
Q1: Why is my this compound formulation degrading rapidly when the pure API is stable? A1: The degradation is often triggered by direct contact with incompatible excipients at the particle surface. This contact can cause a localized change in pH or a loss of crystallinity in the API, making it more susceptible to degradation, even if the pure API is stable [2] [3].
Q2: Are there any known incompatibilities with common superdisintegrants? A2: Yes. Sodium Starch Glycolate (SSG) is documented to be highly incompatible with this compound, causing rapid degradation to DKP. Its use should be avoided. The instability is dependent on the drug-excipient ratio and the particle size, indicating a surface-mediated interaction [3].
Q3: What is the most effective way to stabilize an this compound tablet? A3: The most robust method is alkaline salt formation *in situ*. By incorporating an ionic alkaline excipient like sodium bicarbonate into an ethanol-containing granulation solution, you convert EM to its stable sodium salt directly during manufacturing. This approach effectively suppresses key degradation pathways [2].
Enalapril maleate is prone to degradation, primarily through hydrolysis and cyclization. The main degradation products are enalaprilat (the active diacid metabolite) and a diketopiperazine (DKP) derivative [1] [2]. Its stability is highly dependent on the pH of its environment and the pH of the solid drug-matrix in tablet formulations [2].
The flowchart below summarizes the primary degradation pathways and key influencing factors.
The following table summarizes key quantitative findings on factors affecting enalapril stability.
| Factor | Condition Details | Key Observation / Impact | Source |
|---|---|---|---|
| Drug-Matrix pH | Basic matrix vs. Acidic matrix | Degradation in a basic matrix was significantly higher than in an acidic one. | [2] |
| Hydrolytic Stress | 0.1N HCl, 80°C | Maximum degradation occurred under acidic conditions. | [1] |
| Photolytic Stress | Daylight vs. UV light | Dry powder showed 3.3% degradation in daylight vs. 0.2% under UV light. | [2] |
| State | Solid vs. Solution | The drug was unstable in solution but relatively stable in the solid-state. | [1] |
A stability-indicating method is essential for quantifying enalapril and its degradation products. The official pharmacopoeial method uses a C8 column (250 × 4.6 mm; 5 μm) and a mobile phase of acetonitrile and phosphate buffer (pH 2.2; 25:75 v/v) [3].
A greener, optimized HPLC-UV method has been developed to reduce environmental impact and analysis time while maintaining reliability [3].
The workflow for this analytical method is illustrated below.
Q1: Why does my enalapril formulation degrade faster in a blister pack than in a bottle? This is likely due to photolytic degradation. Enalapril, especially in dry powder form, is sensitive to daylight [2]. Transparent blister packs offer less protection from light compared to opaque bottles. For critical stability, use light-resistant packaging.
Q2: We see different degradation products in our tablets versus the API. Why? The drug-matrix (excipients) pH is a critical factor. A study showed that a tablet with a basic matrix degraded primarily to enalaprilat, while a tablet with an acidic matrix degraded primarily to the diketopiperazine (DKP) derivative [2]. You must test the stability of your specific formulation, not just the pure Active Pharmaceutical Ingredient (API).
Q3: How can I make our stability testing more environmentally friendly? Adopt the principles of Green Analytical Chemistry. You can replace your existing HPLC method with the greener one detailed above. This switch to a shorter C18 column and ethanol-based mobile phase reduces analysis time, cost, and environmental impact while maintaining statistical reliability [3].
Q4: What is the single most important factor for stabilizing solid enalapril formulations? Control humidity and the pH of your excipient blend. This compound is relatively stable in the solid state but becomes unstable when mixed with excipients and exposed to heat and moisture [2]. Using an acidic drug-matrix can significantly reduce the extent of degradation under accelerated stability conditions.
The table below summarizes the key materials and process parameters used in the ionotropic gelation method for Enalapril Maleate floating microspheres, as identified from experimental studies [1] [2] [3].
| Parameter Category | Specific Parameters & Materials | Purpose & Impact |
|---|---|---|
| Polymer System | Sodium Alginate, Iota-Carrageenan [1] [3] | Forms the primary gel matrix; concentration affects entrapment efficiency, particle size, and drug release rate. |
| Cross-linking Agent | Calcium Chloride (CaCl₂) solution [1] [3] | Ionically cross-links polymers to form solid microspheres. |
| Gas-forming Agent | Sodium Bicarbonate (NaHCO₃) [1] [3] | Generates CO₂ upon contact with gastric fluid, conferring buoyancy. |
| Process Parameters | Stirring Speed (200 rpm during gelation [3]), Drying Temperature (50°C [3]) | Influences microsphere size, shape, and residual moisture. |
Here is a step-by-step methodology for preparing floating microspheres via ionotropic gelation [1] [3]:
This process can be visualized in the following workflow:
The prepared microspheres must be evaluated against key quality attributes, which are directly influenced by the process parameters. The target values for a successfully optimized formulation (F4) are shown below [1] [3].
| Critical Quality Attribute (CQA) | Target / Optimal Value | Evaluation Method |
|---|---|---|
| Mean Particle Size | 199.4 ± 0.04 μm [1] [3] | Optical microscopy, sieve analysis |
| Drug Entrapment Efficiency | >90% (Specific value for F4 not listed) [1] | UV Spectrophotometry at 219 nm |
| In Vitro Buoyancy | >80% (Specific value for F4 not listed) [1] | Floatation study in 0.1N HCl (pH 1.2) |
| In Vitro Drug Release | 91.4% release (for optimum formulation F4) [1] [3] | Dissolution test apparatus (paddle type) |
| Release Kinetics | Fits Korsmeyer-Peppas model [1] [3] | Analysis of drug release data |
Here are solutions to common issues encountered during the development of Enalapril microspheres.
Q1: My microspheres have low drug entrapment efficiency. What could be the cause?
Q2: The microspheres are not floating effectively in vitro. How can I improve buoyancy?
Q3: The drug release from the microspheres is too fast. How can I achieve a more controlled release?
Q4: How can I confirm there are no undesirable interactions between the drug and excipients?
While ionotropic gelation is well-documented, another study utilized a solvent evaporation method to prepare Enalapril microspheres, using polymers like Ethylcellulose (EC) and HPMC dissolved in solvent mixtures (e.g., Dichloromethane and Ethanol/Acetonitrile) [4]. This highlights that the critical parameters can vary significantly with the chosen manufacturing technique.
A modern approach to robustness testing uses Design of Experiment (DOE) to efficiently evaluate multiple method parameters simultaneously. The following workflow, based on a study of a fixed-dose combination drug, provides a structured protocol you can adapt [1] [2].
Experimental Protocol [1] [2]:
The table below summarizes parameters from validated HPLC methods, which serve as useful references for expected performance and troubleshooting.
| Method Purpose / Source | Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection Wavelength | Retention Time (min) | Key Validation Findings |
|---|---|---|---|---|---|---|
| Analysis of Fixed-Dose Combination (Amlodipine & Enalapril) [1] [2] | C18 (4.6x250 mm, 5 µm) | Not fully specified (pH 2.95) | 1.205 | 215 nm | Enalapril: 3.8 | Linear for enalapril (1.6-48 µg/mL; R²>0.999); Robustness tested via DOE. |
| User-Friendly Impurity Testing [3] | ZORBAX Eclipse XDB-C18 | Phosphate Buffer (pH 3.0) : Acetonitrile | Not specified | Not specified | N/A | Specificity (resolution >3.5 for all impurities); superior to Ph. Eur. method; validated per ICH. |
| Assay of Tablets [4] | Zorbax SB-C18 (150 x 4.6 mm, 5 µm) | Phosphate Buffer (pH 3.0) : Acetonitrile (30:70) | 0.8 | 210 nm | 2.3 | Linear (10–100 µg/mL; R²=0.9998); simple, fast (<3 min runtime). |
Q1: The European Pharmacopoeia (EP) method for enalapril impurities is difficult to implement. What improvements can be made? The official EP method uses a styrene-divinylbenzene copolymer column and a high column temperature of 70°C, which can be challenging. A robust and user-friendly alternative is to use a common C18 column (like ZORBAX Eclipse XDB-C18) with a lower column temperature of 55°C and a more acidic mobile phase (pH 3.0). This modification has been shown to successfully separate all known impurities with a resolution greater than 3.5 and is fully validated [3].
Q2: Why is my enalapril peak splitting or showing a strange shape? Enalapril and its active metabolite, enalaprilat, can exist as rotamers (molecular conformers that interconvert), which can cause peak splitting in chromatography. This is a common challenge noted in the literature [5]. To resolve this:
Q3: What is the most critical parameter to control for a robust enalapril HPLC method? While all parameters are important, a systematic robustness study identified flow rate as the most significant factor affecting the measured concentration of the APIs [1] [2]. Even small, intentional variations in flow rate had the greatest impact, so ensuring a precise and stable flow is crucial.
The table below summarizes the primary stability findings for this compound:
| Factor | Key Findings | Experimental Conditions & Quantitative Data |
|---|
| Thermal Stability (Solid State) | Stability is highly dependent on the drug-matrix pH and humidity [1] [2] [3]. | • Accelerated Stability: Tablets stored at 40°C/75% RH for 90 days showed a decrease in enalapril content, with diketopiperazine (DKP) as the primary degradation product [3]. • Kinetic Parameters: Degradation in solid state follows an autocatalytic reaction model. In a humid atmosphere, the activation energy was found to be 94.6 kJ mol⁻¹ [2]. | | Thermal Stability (Solution State) | Highly unstable in solution, with degradation rate dependent on pH [4]. | • Forced Degradation: Under acidic (0.1N HCl, 80°C), neutral, and alkaline (0.1N NaOH, 80°C) conditions, significant degradation occurs [4]. | | Photostability | Moderately sensitive to light, particularly in its pure powder form [1] [4]. | • Pure Powder: Exposure to daylight caused 3.3% degradation, while UV light caused 0.2% degradation [1]. • Tablets: Formulations, especially those with a basic matrix, showed negligible photolysis, indicating a protective effect [1]. | | Matrix/Excipient Impact | The acidity or basicity of the drug-matrix is a critical factor [1] [3] [5]. | • Acidic Matrix: Promotes degradation to DKP, but the overall extent of degradation is lower [1] [3]. • Basic Matrix: Promotes degradation to enalaprilat and shows a higher overall degradation rate [1]. • Optimal pH: A neutral microenvironmental pH is most suitable for stability; acidic conditions (pH ~3) also show a stabilizing effect [5]. |
This method is effective for separating enalapril from its major degradation products [4].
Follow ICH guideline Q1A(R2) to understand degradation pathways [4].
The degradation pathway and key experiments can be visualized as follows:
Rapid Formation of Diketopiperazine (DKP) in Tablets
Unexpected Degradation in "Inert" Solid Dosage Forms
Instability in Compounded Oral Liquids
| Formulation Type | Key Preservative/Stabilizer | Optimal pH | Key Findings & Stability Outcome | Storage Conditions & Duration |
|---|---|---|---|---|
| Oral Liquid Solution [1] | 0.2% w/v Sodium Benzoate | 3.5 | >95% drug recovery; Citrate buffer (10 mM) and glycerin (10% v/v) also used. QbD approach established a robust design space. | Refrigerated; 6 months |
| Tablet (In-situ Salt Formation) [2] | Sodium Hydrogen Carbonate (alkaline ionic excipient) | Neutral (achieved in-situ) | Prevents hydrolytic deethylation; Forms a more stable sodium salt "in-situ" during granulation, ensuring molecule integrity. | Not specified; long-term stability confirmed |
Here are detailed methodologies you can employ to verify the stability and compatibility of your Enalapril Maleate formulations.
This protocol is based on the QbD-based optimization study for a 2 mg/mL oral solution [1].
This methodology uses thermal analysis to rapidly screen for incompatibilities between this compound and potential excipients, including preservatives [3] [4].
Below is a decision-making workflow to help you diagnose and address common stability problems. This diagram outlines a logical path from problem identification to potential solutions based on the latest research.
Q1: Why is this compound so prone to degradation in formulations? A1: this compound has two main degradation pathways that are highly pH-dependent. In acidic conditions (pH < 3), intramolecular cyclization forms the toxic Diketopiperazine (DKP). In neutral to basic conditions (pH > 5), hydrolytic cleavage of the ester group produces the Diacid (DA), which is also an active metabolite. This makes pH control paramount [2].
Q2: Can I use sodium bicarbonate with this compound, and what is the benefit? A2: Yes. The reaction of this compound with sodium bicarbonate forms a more stable sodium salt "in-situ" (during the granulation process). This conversion inhibits the hydrolytic deethylation that leads to the DA impurity and helps maintain a neutral microenvironmental pH, significantly enhancing tablet stability [2] [4]. Ensure the reaction is complete before final packaging.
Q3: Are there any excipients I should absolutely avoid with this compound? A3: Studies using thermoanalytical techniques have identified silica (SiO₂) as highly incompatible with this compound. Its use can lead to a significant decrease (over 20°C) in the thermal degradation onset temperature and a ~40% reduction in activation energy, indicating a severe loss of stability and should be avoided in solid dosage forms [4].
To generate the data for a biowaiver application, the following key experiments are critical.
1. Equilibrium Solubility Studies
2. In Vitro Dissolution Testing
While the biowaiver focuses on formulation performance, the clinical context is also relevant. A network meta-analysis compared common ACE inhibitors used for heart failure, with findings summarized below. Note that enalapril was effective but associated with a higher incidence of certain side effects [3].
| ACE Inhibitor | Efficacy Highlights | Safety Highlights |
|---|---|---|
| Enalapril | Effective at increasing ejection fraction and stroke volume; significantly reduced systolic blood pressure vs. placebo [3]. | Higher incidence of cough and gastrointestinal discomfort vs. placebo; greater deterioration in renal function [3]. |
| Ramipril | Associated with the lowest incidence of all-cause mortality [3]. | Not specified in the study. |
| Lisinopril | Least effective in lowering systolic and diastolic blood pressure; associated with a higher rate of all-cause mortality vs. placebo and ramipril [3]. | Not specified in the study. |
| Trandolapril | Ranked first in reducing both systolic and diastolic blood pressure [3]. | Not specified in the study. |
| Captopril | Not specified in the study. | Associated with a higher incidence of cough compared to placebo [3]. |
The following diagrams, created with DOT language, illustrate the metabolic pathway of enalapril and the decision logic for a biowaiver.
| ACE Inhibitor | Key Efficacy Findings | Key Safety Findings |
|---|
| Enalapril | • Significantly reduced systolic BP vs placebo [1] • Superior improvement in endothelial function (flow-mediated dilation) vs lisinopril [2] • High efficacy for increasing ejection fraction and stroke volume [1] | • Higher incidence of cough vs placebo [1] • Higher incidence of GI discomfort and renal function deterioration [1] | | Lisinopril | • Less effective at lowering systolic/diastolic BP [1] • Did not improve endothelial function [2] • Longer duration of action than enalapril [3] | • Associated with higher rate of all-cause mortality vs placebo and ramipril [1] | | Ramipril | • Associated with lowest incidence of all-cause mortality [1] • As effective as enalapril in reducing BP [4] | - | | Trandolapril | • Ranked first in reducing systolic and diastolic BP [1] | - | | Fosinopril | • More effective than enalapril in relieving heart failure symptoms and delaying clinical deterioration [5] • Slightly greater BP reduction and fewer withdrawals due to AEs [6] | • Unique pharmacokinetics; better tolerated than enalapril in heart failure [5] |
The comparative data is derived from rigorous study designs. The following table outlines the key experiments that provide the evidence base for the comparisons above.
| Study Focus | Study Design & Participants | Core Methodology & Outcomes Measured |
|---|
| Network Meta-Analysis [1] | • 29 Randomized Controlled Trials (RCTs) • 2,099 patients with chronic heart failure (NYHA class II/III) | Method: Bayesian network meta-analysis of RCTs comparing captopril, enalapril, lisinopril, ramipril, and trandolapril. Outcomes: All-cause mortality, ejection fraction, stroke volume, blood pressure, cough. | | Enalapril vs. Lisinopril (Hypertension) [2] | • Prospective study • 59 patients with newly diagnosed hypertension | Method: Patients received enalapril or lisinopril. Arterial endothelial function assessed via flow-mediated dilation (FMD) of the brachial artery using ultrasonography. Outcomes: 24-hour ambulatory BP, FMD, arterial stiffness. | | Enalapril vs. Ramipril (Hypertension) [4] | • Randomized, double-blind trial • 159 patients with mild-to-moderate essential hypertension | Method: Patients randomized to various once-daily doses of ramipril or enalapril for 3-4 weeks. Outcomes: Sitting systolic and diastolic BP, plasma ACE activity. | | Enalapril vs. Fosinopril (Heart Failure) [5] | • Double-blind study • 254 patients with mild-to-moderate chronic heart failure (NYHA class II/III, LVEF <40%) | Method: Patients received fosinopril or enalapril once daily for one year, added to diuretic therapy. Outcomes: NYHA functional class, symptoms (fatigue, dyspnea, edema), events related to worsening heart failure. |
The observed differences in clinical effects can be partly explained by variations in the drugs' pharmacological properties.
The following diagram illustrates the core mechanism of action of ACE inhibitors and the key pharmacokinetic differences that influence their clinical profile:
The evidence suggests that ACE inhibitors should not be considered a uniform class and that specific drug choices matter.
The table below summarizes the core pharmacokinetic parameters of enalapril and contrasts them with other major antihypertensive drug classes [1] [2] [3].
| Parameter | Enalapril (Prodrug) | Enalaprilat (Active Metabolite) | Comparative Profile of Other Antihypertensives |
|---|
| Absorption & Bioavailability | Well absorbed (approx. 60%); food has minimal impact [1] [4]. | Formed via hydrolysis in liver; oral bioavailability of enalaprilat is low [4]. | ACEi (Lisinopril): Not a prodrug; absorbed more variably (25-50%) [2]. ARBs (e.g., Losartan): Also prodrugs; well absorbed [5]. | | Time to Peak (Tmax) | Approximately 1 hour [1] [3]. | 3 to 4 hours after oral enalapril dose [1]. | ACEi (Lisinopril): 7 hrs [2]. ARBs: Varies (1-3 hrs). Beta-blockers (Atenolol): 2-4 hrs [6]. | | Distribution | Vd: 1-2.4 L/kg. Poorly crosses blood-brain barrier [2]. | Extensive tissue binding to ACE, particularly in vascular endothelium [7]. | Hydrochlorothiazide (Diuretic): Vd ~3.6 L/kg [6]. | | Metabolism | Hydrolyzed by hepatic carboxylesterase 1 (CES1) to enalaprilat [2]. | Not further metabolized. | ARBs (Losartan): Metabolized by CYP450 enzymes (CYP2C9). | | Elimination Half-life (t1/2) | Relatively short (1-2 hours) [3] [7]. | Biphasic: Initial renal phase 2-6 hrs; prolonged terminal phase ~36 hrs (reflects dissociation from tissue ACE) [7]. | ACEi (Lisinopril): 12 hrs (direct active drug). ARBs: Varies (6-9 hrs). Beta-blockers (Atenolol): 6-7 hrs [6]. | | Route of Excretion | Primarily renal (approx. 94% of dose recovered in urine and feces as enalaprilat/enalapril) [1]. | Renal (glomerular filtration and tubular secretion) [2]. | Hydrochlorothiazide: Primarily renal, unchanged [6]. |
The pharmacokinetic data is derived from specific, validated experimental methods.
The following diagram illustrates the workflow for a standard clinical pharmacokinetic study of enalapril, as described in the search results [3]:
Key methodological details include:
Enalapril's pharmacokinetics are intrinsically linked to its mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram outlines this pathway and the drug's site of inhibition [1] [2] [4]:
For researchers, the pharmacokinetic profile of enalapril offers several critical insights:
| Enalapril FDC & Comparator | Study Design & Duration | Key Efficacy Outcomes | Key Safety Outcomes |
|---|
| Lercanidipine 10 mg / Enalapril 10-20 mg [1] [2] | Observational; 2-3 months | • SBP Reduction: -18.1 mmHg [1] • DBP Reduction: -10.1 mmHg [1] • BP Control (<140/90 mmHg): 51.0% (from 10.2% baseline) [1] | • Adverse Events: 0.3% - 1.0% of patients [1] [2] • Most common event: Dry cough [1] | | Nitrendipine 20 mg / Enalapril 10 mg vs. Losartan 50 mg / HCTZ 12.5 mg [3] | RCT, Double-blind; 4 weeks | • BP Reduction: Similar 24-hour DBP reduction vs. comparator • SBP Control (<140 mmHg): 42.2% vs. 22.4% (significantly higher) [3] | • Adverse Events: 27.1% vs. 14.3% (non-significant difference) • Common events: Flushing, headache [3] | | Diltiazem ER 120/180 mg / Enalapril 5 mg vs. Monotherapies [4] | RCT, Double-blind; 12 weeks | • Trough SiDBP Reduction: -7.6 to -8.3 mmHg (significantly greater than monotherapies) [4] | • Adverse Events: Frequency similar to monotherapies [4] • Common events: Headache, edema, dizziness [4] | | Nifedipine 10 mg / Enalapril 10 mg (free combination) vs. Empirical Treatment [5] | RCT, Open-label; 6 months | • BP Control: 77% vs. 47% (significantly higher) • Therapeutic Adherence: 93% vs. 59% (significantly higher) [5] | High tolerability reported among patients [5] |
To help you evaluate the quality and applicability of this data, here are the methodologies used in the key studies cited above.
The therapeutic success of Enalapril and Calcium Channel Blocker (CCB) combinations stems from their complementary mechanisms of action, which target different pathways in blood pressure regulation. The following diagram illustrates this synergy.
This synergistic pathway explains not only the enhanced efficacy but also the improved tolerability profile of these FDCs. A common side effect of dihydropyridine CCBs like nifedipine is peripheral edema, which is caused by preferential dilation of precapillary arterioles. Enalapril counteracts this by also dilating postcapillary venules, thereby normalizing capillary pressure and reducing the incidence and severity of edema [5] [6].
When interpreting this data for drug development, please consider the following:
The following table consolidates quantitative data and methodologies from recent research on Enalapril Maleate formulations, highlighting the correlation between in vitro tests and in vivo outcomes.
| Formulation Type | Key In Vitro Data | In Vivo Model & Key Results | IVIVC Outcome | Reference |
|---|
| Nanoproniosomal Gel (EMNP7) | 24h Cumulative Permeation: 89.72% Release Kinetics: Zero-order, Non-Fickian diffusion | Model: Hypertensive Albino Wistar Rats Relative Bioavailability: ~189x higher than oral tablets Efficacy: Restored blood pressure to normal range | Successful correlation confirmed; in vitro data predicted in vivo conditions | [1] | | Mucoadhesive Microspheres (Optimized Batch) | 12h Drug Release: 89.26% Encapsulation Efficiency: Up to 85.22% | Model: Animal model (unspecified) Pharmacokinetics: Cmax: 75.39 µg/ml, Tmax: 8h, t½: 10h Efficacy: Effectively reduced blood pressure | Formulation provided controlled release, supporting IVIVC principles | [2] |
For researchers aiming to replicate or build upon these studies, here is a more detailed look at the critical methodological steps involved.
To fully contextualize IVIVC, it is essential to understand the drug's mechanism of action and how in vitro experiments relate to in vivo outcomes. The following diagram illustrates the pharmacological pathway of Enalapril and the logical flow of an IVIVC study.
The diagram above illustrates two parallel flows:
The presented data indicates significant progress in developing advanced delivery systems for this compound.
| Parameter | Enalapril [1] [2] [3] | Lisinopril [4] | Ramipril [5] [6] [7] |
|---|---|---|---|
| Prodrug | Yes (converted to Enalaprilat) | No | Yes (converted to Ramiprilat) |
| Absorption (Oral Bioavailability) | Good absorption; ~60-70% [2] | Low; ~10-30% | ~50-60% |
| Time to Peak Concentration (Tmax) | ~1 hour [1] | 6-8 hours | ~1 hour |
| Active Metabolite | Enalaprilat | Not applicable | Ramiprilat |
| Protein Binding | Information missing | Does not bind to proteins [4] | Ramipril: ~73% Ramiprilat: ~56% | | Metabolism | Hepatic (via carboxylesterase 1) [1] | Not metabolized by the liver [4] | Hepatic (de-esterification, glucuronidation) | | Route of Elimination | Urine (~60%) [1] | Urine (unchanged) [4] | Urine (~60%), Feces (~40%) | | Elimination Half-Life (Active Form) | ~11 hours (Enalaprilat) [3] | ~12 hours | Multiphase: Initial 2-4h, Intermediate 9-18h, Terminal >50h [6] | | Key Distinguishing Feature | Requires hepatic activation; pediatric data available [3] | Long half-life without metabolism; hydrophilic [4] | Complex, multiphase elimination; high tissue affinity |
The table provides a core parameter overview; however, several experimental findings and kinetic properties are critical for a deeper understanding.
The shared mechanism of action and its clinical implications can be visualized through the following pathway and considerations.
The diagram above illustrates the shared therapeutic and adverse effect pathways. Key clinical correlations informed by pharmacokinetics include:
| Characterization Feature | Form I | Form II | Technical Insights & Significance |
|---|
| Crystal System & Space Group | Information not available in search results | Space Group: P2₁2₁2₁ Z = 4 [1] | The space group indicates an orthorhombic crystal system. The value Z=4 means there are four formula units per unit cell [1]. | | Unit Cell Parameters | Information not available in search results | a = 33.9898(3) Å b = 11.2109(1) Å c = 6.64195(7) Å Volume = 2530.96(5) ų [1] | These parameters define the dimensions of the repeating unit cell of the crystal. High-resolution X-ray powder diffraction was used for this determination [1]. | | Thermodynamic Stability | Information not available in search results | More stable than Form I by ~3.5 kcal/mol [1] | Lattice energy calculations show Form II is slightly but significantly more stable, which can influence the solid-form selection for drug product development to avoid conversion [1]. | | Molecular Conformation | Information not available in search results | Similar to Form I; main peptide chain conformation largely unchanged [1] | The active part of the molecule that binds to its target is consistent in both polymorphs, suggesting similar biological activity [1]. | | Hydrogen-Bonding Pattern | Information not available in search results | Similar to Form I [1] | Hydrogen bonding is a key driver of crystal packing. Similar patterns often lead to similar spectral and thermal properties [1]. | | Vibrational Spectroscopy (FTIR, Raman) | Very similar to Form II [2] [1] | Very similar to Form I [2] [1] | The similarity is attributed to nearly identical crystal packing and molecular conformation. Not a discriminating method for these two forms [2] [1]. | | Low-Frequency Raman (< 100 cm⁻¹) | Shows differences from Form II [2] | Shows differences from Form I [2] | The lattice vibrations in this region are more sensitive to crystal packing differences, making it a more effective technique for distinguishing the forms [2]. | | ¹³C Solid-State NMR | Similar to Form II [1] | Similar to Form I [1] | The similar chemical environments of the carbon atoms in both forms lead to nearly identical spectra [1]. | | Solution Calorimetry | Studied, but specific data not available [2] | Studied, but specific data not available [2] | This technique measures the heat of solution, which can be related to the free energy and stability of the polymorphs [2]. |
For researchers looking to replicate these studies, here is a detailed overview of the core methodologies referenced.
This was the primary method used to solve the crystal structure of Form II [1].
While standard IR and Raman are similar, low-frequency Raman can distinguish the forms [2].
The diagram below outlines a logical pathway for characterizing and comparing pharmaceutical polymorphs, integrating the techniques discussed.
The current search results provide a solid foundation for structural and thermal comparison but have some limitations for a complete guide:
To address these gaps, you could:
Corrosive;Irritant;Health Hazard